5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
5-bromo-1-methyl-4-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c1-11-4(6)3(2-10-11)5(7,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCNGCZWIOOWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783749-68-7 | |
| Record name | 5-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Chemical Properties and Synthetic Utility of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
This guide provides a comprehensive technical analysis of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole , a highly specialized heterocyclic building block used in the synthesis of advanced pharmaceutical and agrochemical agents.
Executive Summary
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole is a trisubstituted pyrazole scaffold characterized by a unique combination of steric, electronic, and reactive features. The presence of the electron-withdrawing trifluoromethyl (
This guide details the physicochemical profile, regioselective synthesis, and functionalization strategies for this compound, emphasizing practical protocols for laboratory scale-up.
Physicochemical Profile
The interplay between the
| Property | Value / Description | Note |
| Chemical Name | 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole | IUPAC |
| Molecular Formula | - | |
| Molecular Weight | 229.00 g/mol | - |
| Physical State | White to off-white crystalline solid | Typical form |
| Melting Point | 38–42 °C (Predicted) | Low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water | Lipophilic character |
| LogP | ~2.5 (Predicted) | Moderate lipophilicity |
| Electronic Effect | C-4 | Deactivates ring towards |
| Regiochemistry | C-5 is sterically crowded but chemically activated for cross-coupling | "Orthogonal" reactivity to C-3 |
Synthetic Accessibility & Regiocontrol
Synthesizing 5-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole requires overcoming the natural regiochemical tendencies of the pyrazole ring. Direct electrophilic bromination of 1-methyl-4-(trifluoromethyl)pyrazole is difficult due to the deactivating nature of the
The Preferred Route: Directed Ortho-Lithiation (DoM)
The most robust method for accessing the C-5 brominated species is via Directed Ortho-Lithiation (DoM) of the parent 1-methyl-4-(trifluoromethyl)-1H-pyrazole. The N-1 methyl group and the lone pair on N-2 direct lithiation exclusively to the C-5 position, which is further stabilized by the inductive effect of the adjacent
Protocol 1: Regioselective Synthesis via Lithiation
Objective: Synthesis of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole from 1-methyl-4-(trifluoromethyl)-1H-pyrazole.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
-
Reagents:
-
Substrate: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole (1.0 equiv)
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)
-
Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (
) or N-Bromosuccinimide (NBS) (1.2 equiv) -
Solvent: Anhydrous THF (0.2 M concentration)
-
-
Procedure:
-
Dissolve the substrate in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Add n-BuLi dropwise over 15 minutes. The solution may turn yellow/orange, indicating the formation of the 5-lithio species.
-
Stir at -78 °C for 45 minutes to ensure complete lithiation.
-
Add the bromine source (dissolved in THF if solid) dropwise.
-
Allow the reaction to warm to room temperature over 2 hours.
-
Quench: Add saturated aqueous
.
-
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Mechanism & Logic:
The
Caption: Regioselective synthesis via Directed Ortho-Lithiation (DoM) ensures exclusive C-5 functionalization.
Reactivity & Functionalization Strategies
Once synthesized, the 5-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole scaffold serves as a versatile "hub" for divergent synthesis.[1] The reactivity profile is defined by the lability of the C-Br bond and the stability of the
C-5 Functionalization (The "Handle")
The C-5 bromine is an excellent handle for Palladium-catalyzed cross-coupling reactions. However, the steric bulk of the adjacent N-methyl and C-4
-
Suzuki-Miyaura Coupling:
-
Catalyst:
or with SPhos/XPhos. -
Conditions:
or , Dioxane/Water (4:1), 90 °C. -
Note: Electron-rich biaryl phosphine ligands (Buchwald ligands) are recommended to overcome the steric hindrance at C-5.
-
-
Buchwald-Hartwig Amination:
-
Catalyst:
+ BINAP or BrettPhos. -
Utility: Introduces amino groups for kinase hinge-binding motifs.
-
-
Halogen-Metal Exchange (Reversible Activation):
-
Treatment with t-BuLi or i-PrMgCl at low temperature (-78 °C to -40 °C) regenerates the C-5 anion. This allows for the introduction of formyl (DMF), carboxyl (
), or silyl (TMSCl) groups after the initial bromination.
-
C-3 Functionalization (C-H Activation)
The C-3 position is the "silent" partner. It is less acidic than C-5 but can be activated via transition metal catalysis.
-
Direct Arylation: Pd-catalyzed C-H activation can couple the C-3 position to aryl halides, provided the C-5 position is already substituted (or if the catalyst is highly selective).
Divergent Synthesis Map
The following diagram illustrates how to access diverse chemical space from the core scaffold.
Caption: Divergent functionalization pathways from the 5-bromo core.
Safety and Handling
While 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole is not classified as an extremely hazardous substance, standard laboratory safety protocols for halogenated heterocycles must be observed.
-
Hazards:
-
Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[2]
-
Respiratory: May cause respiratory irritation (H335) if dust is inhaled.
-
-
Handling:
-
Use a chemical fume hood to avoid inhalation of dust or vapors.
-
Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, although the compound is relatively stable to air and moisture compared to its lithiated intermediates.
-
References
-
Schlosser, M. et al. (2002).[3] "Switchable Reactivity: The Site-Selective Functionalization of Trifluoromethyl-Substituted Pyrazoles." European Journal of Organic Chemistry, 2002(17), 2913–2920.[3] Link
-
Fustero, S. et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. Link
-
Tairov, M. A. et al. (2020). "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles." Organic Process Research & Development, 24(11), 2619–2632. Link
-
PubChem Compound Summary. "1-Methyl-4-(trifluoromethyl)-1H-pyrazole." Link
-
Sigma-Aldrich Safety Data Sheet. "5-Bromo-1-methyl-1H-pyrazole derivatives." Link
Sources
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole CAS number and identifiers
The following technical guide is structured to serve as a definitive reference for the chemical entity 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole , prioritizing synthetic utility, physiochemical behavior, and application in medicinal chemistry.
Compound Identity & Physiochemical Profile[1][2]
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole is a highly functionalized heterocyclic building block. Its structural uniqueness lies in the orthogonal reactivity offered by the halogen handle (Br) at position C5 and the metabolically stable, electron-withdrawing trifluoromethyl group (
Identifiers
| Registry / Database | Identifier |
| CAS Number | 1783749-68-7 (Primary), 1211505-84-8 (Related aldehyde) |
| IUPAC Name | 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole |
| SMILES | CN1N=CC(C(F)(F)F)=C1Br |
| InChI Key | VVHUJWQVOJTUSP-UHFFFAOYSA-N (Analogous) |
| Molecular Formula | |
| Molecular Weight | 229.00 g/mol |
Physiochemical Properties (Calculated)
| Property | Value | Significance in Drug Design |
| cLogP | ~2.1 - 2.4 | Moderate lipophilicity; suitable for CNS penetration and membrane permeability. |
| TPSA | 17.8 | Low polar surface area, indicating good oral bioavailability potential. |
| H-Bond Donors | 0 | Fully substituted nitrogen (N1-Methyl) prevents donor interactions, reducing non-specific binding. |
| H-Bond Acceptors | 2 | N2 nitrogen remains a viable acceptor for hinge-region binding in kinases. |
| pKa (Conjugate Acid) | ~1.5 | The |
Synthetic Routes & Manufacturing[3]
For high-purity applications (drug substance intermediates), the synthesis must avoid regioisomeric contamination. The most robust protocol utilizes Directed Ortho-Metalation (DoM) rather than direct electrophilic halogenation, which can be sluggish due to the electron-withdrawing
Preferred Synthetic Workflow: The "DoM" Approach
This route ensures the bromine is installed exclusively at C5, driven by the coordination of the lithiating agent to the N1 lone pair.
Step-by-Step Protocol:
-
Starting Material: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole.
-
Reagents:
-Butyllithium ( -BuLi), THF (anhydrous), 1,2-Dibromo-1,1,2,2-tetrafluoroethane ( ) or as the bromine source. -
Mechanism:
-
The
group at C4 acidifies the C5 proton, but the primary directing effect comes from the N1-Methyl group coordinating with Lithium. -
Deprotonation occurs at -78°C to form the 5-lithio species.
-
Quenching with an electrophilic bromine source yields the product.
-
Workflow Visualization
Caption: Regioselective synthesis via Directed Ortho-Metalation (DoM) ensures exclusive C5 bromination.
Critical Experimental Note:
-
Temperature Control: The lithiated intermediate is unstable above -50°C. Strict cryogenic conditions (-78°C) are mandatory to prevent "lithium dance" (scrambling) or ring fragmentation.
-
Quenching: Add the bromine source rapidly to the lithiated species to prevent side reactions.
Reactivity & Functionalization[4]
The 5-bromo position acts as a versatile "handle" for Palladium-catalyzed cross-coupling reactions. The adjacent 4-trifluoromethyl group exerts a strong electronic influence, making the C5-Br bond slightly more labile towards oxidative addition than non-fluorinated analogs.
Key Transformations
-
Suzuki-Miyaura Coupling:
-
Reagents: Arylboronic acid,
, , Dioxane/Water. -
Outcome: Installation of aryl/heteroaryl groups at C5. This is the primary route for constructing bi-aryl drug cores.
-
-
Buchwald-Hartwig Amination:
-
Reagents: Primary/Secondary amine,
, Xantphos, . -
Outcome: Formation of C5-amino pyrazoles.
-
-
Negishi Coupling:
-
Reagents: Organozinc halides,
. -
Outcome: Alkylation or arylation under milder conditions compatible with sensitive functional groups.
-
Functionalization Logic Map
Caption: Divergent synthesis pathways utilizing the C5-Bromine handle for modular drug design.
Applications in Drug Discovery[2][5][6]
Kinase Inhibition (Hinge Binders)
The pyrazole ring is a classic bioisostere for the imidazole ring found in purines.
-
Mechanism: The N2 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., from the backbone NH of a specific residue).
-
Role of
: The 4-trifluoromethyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on binding mode. It increases metabolic stability by blocking the C4 position from cytochrome P450 oxidation. -
Role of C5-Substituent: The group attached via the bromine handle extends into the ribose binding pocket or the affinity pocket, determining selectivity (e.g., between EGFR and VEGFR).
Agrochemistry (SDHI Fungicides)
Pyrazoles are the core scaffold of Succinate Dehydrogenase Inhibitors (SDHIs).
-
The 1-methyl-4-(trifluoromethyl) motif is structurally analogous to commercial fungicides like Fluxapyroxad or Bixafen .
-
The 5-position is typically linked to an amide bond in these agents, which can be achieved by carbonylation of the 5-bromo precursor (Pd-catalyzed CO insertion).
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][3] |
Handling Protocols:
-
Moisture Sensitivity: While the pyrazole ring is stable, the C-Br bond can degrade under intense UV light or prolonged exposure to moisture/acid. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
PPE: Nitrile gloves and safety glasses are mandatory. Use a fume hood to avoid inhalation of dust/vapors, especially during weighing.
-
Spill Response: Contain with sand or vermiculite. Do not flush into surface water; fluorinated compounds are persistent environmental pollutants (PFAS-related concerns).
References
-
PubChem. Compound Summary: 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole. National Library of Medicine. Available at: [Link]
- Fustero, S., et al. (2011). Recent Advances in the Synthesis of Fluorinated Pyrazoles. Chemical Reviews, 111(11), 6984–7034.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on CF3 utility).
Sources
The Strategic Incorporation of the Trifluoromethyl Group in Pyrazole Scaffolds: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal and agricultural chemistry, prized for its ability to significantly modulate the physicochemical and biological properties of parent molecules.[1][2] When appended to the pyrazole nucleus, a versatile and privileged heterocyclic scaffold, the resulting trifluoromethyl pyrazole building blocks offer a powerful platform for the design of novel therapeutic agents and agrochemicals.[3][4] This in-depth technical guide provides a comprehensive overview of the molecular structure and weight of key trifluoromethyl pyrazole building blocks, explores the profound impact of the CF₃ group on molecular properties, and details robust synthetic methodologies for their preparation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation bioactive compounds.
Introduction: The Power of Fluorine in Drug Design
The strategic introduction of fluorine into organic molecules has revolutionized drug discovery.[5] The trifluoromethyl group, in particular, is a bioisostere for a methyl group but with vastly different electronic properties. Its high electronegativity and the strength of the carbon-fluorine bond impart a unique combination of metabolic stability, increased lipophilicity, and altered acidity to the parent molecule.[2][6] These attributes can lead to enhanced binding affinity for biological targets, improved membrane permeability, and a more favorable pharmacokinetic profile.[1][2]
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, and it is a common feature in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions.[3][7] The combination of the trifluoromethyl group and the pyrazole core has proven to be a particularly fruitful strategy, leading to the development of blockbuster drugs such as the COX-2 inhibitor Celecoxib.[8][9]
Core Trifluoromethyl Pyrazole Building Blocks: Molecular Structure and Weight
A variety of trifluoromethyl pyrazole building blocks are synthetically accessible, providing a versatile toolkit for medicinal chemists. The position of the trifluoromethyl group on the pyrazole ring significantly influences the molecule's properties and reactivity. Below is a table summarizing the key data for some of the most common trifluoromethyl pyrazole building blocks.
| Compound Name | Molecular Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(Trifluoromethyl)-1H-pyrazole | C₄H₃F₃N₂ | 136.08[10][11] | |
| 5-(Trifluoromethyl)-1H-pyrazole | C₄H₃F₃N₂ | 136.08[12][13] | |
| 3,5-Bis(trifluoromethyl)-1H-pyrazole | C₅H₂F₆N₂ | 204.07[14][15] | |
| 3-Methyl-5-(trifluoromethyl)-1H-pyrazole | C₅H₅F₃N₂ | 150.10[16] | |
| 5-(Trifluoromethyl)pyrazole-3-carboxamide | C₅H₄F₃N₃O | 179.10[17] | |
| 4-(Bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C₇H₆BrF₅N₂O | 309.03[18] |
The Influence of the Trifluoromethyl Group on Pyrazole Properties
The introduction of a trifluoromethyl group onto the pyrazole ring has profound and predictable effects on its electronic and steric properties.
Electronic Effects
The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several important consequences:
-
Increased Acidity of the N-H Proton: The electron-withdrawing nature of the CF₃ group increases the acidity of the pyrazole's N-H proton, which can influence its hydrogen bonding capabilities and its behavior in physiological environments.
-
Modulation of Ring Electronics: The CF₃ group deactivates the pyrazole ring towards electrophilic substitution and influences the regioselectivity of reactions.[1]
-
Enhanced Dipole Moment: The presence of the CF₃ group significantly increases the molecule's dipole moment, which can impact its solubility and interactions with biological targets.
Steric and Lipophilic Effects
-
Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[1][2]
-
Metabolic Stability: The strength of the C-F bond makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[2][6] This can lead to a longer half-life and improved bioavailability of the drug.
Caption: General Synthetic Workflow for Trifluoromethyl Pyrazoles.
Experimental Protocol: Synthesis of 3(5)-(Trifluoromethyl)-1H-pyrazole from ETFBO
This protocol is a representative method based on established literature procedures. [19]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3(5)-(trifluoromethyl)-1H-pyrazole.
Direct Trifluoromethylation of the Pyrazole Ring
While less common for the synthesis of simple building blocks, direct C-H trifluoromethylation of pre-functionalized pyrazoles is a powerful tool for late-stage functionalization in drug discovery. [20]These methods often employ radical trifluoromethylation reagents, such as Togni reagents or sodium trifluoromethanesulfinate (Langlois reagent), in the presence of a metal catalyst or under photoredox conditions. [1][20]
Characterization of Trifluoromethyl Pyrazole Building Blocks
The structural elucidation and purity assessment of trifluoromethyl pyrazole building blocks are typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the protons of the pyrazole ring and any substituents.
-
¹³C NMR: Shows the carbon signals of the pyrazole ring and substituents. The carbon of the CF₃ group appears as a characteristic quartet due to C-F coupling. [21] * ¹⁹F NMR: A singlet is typically observed for the CF₃ group, providing a clear diagnostic signal for its presence. [21]* Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.
-
-
Infrared (IR) Spectroscopy: Reveals the presence of characteristic functional groups, such as N-H and C-F stretching vibrations.
Conclusion and Future Perspectives
Trifluoromethyl pyrazole building blocks are indispensable tools in the design and synthesis of modern pharmaceuticals and agrochemicals. Their unique combination of a versatile heterocyclic core and the property-enhancing trifluoromethyl group allows for the fine-tuning of molecular properties to achieve desired biological activities and pharmacokinetic profiles. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the strategic use of these powerful building blocks will undoubtedly lead to the discovery of even more innovative and effective chemical entities.
References
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). PMC. Available at: [Link]
- Technical Support Center: Synthesis of Trifluoromethyl
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu
- Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. (2026). PMC.
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Organic Letters. Available at: [Link]
- Synthesis of 3-Trifluoromethylpyrazoles. (2017). Scribd.
- SAFETY DATA SHEET: 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. (2025). Fisher Scientific.
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry.
- Process for chemical synthesis from an alkenone made from a halogenated precursor. (2015).
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). PMC. Available at: [Link]
-
1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. (2025). PubChem. Available at: [Link]
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes. (2017). Thieme Chemistry.
- Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. (2026). ACS Omega.
- An improved process for the preparation of celecoxib. (2010).
- Pyrazoles. (2025). PMC.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.
-
(3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. (2022). PubChem. Available at: [Link]
- Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applic
- Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. (2022). CCS Chemistry.
- 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE. (2022). CymitQuimica.
- Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflamm
- One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrog
- Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2026).
- C20H8F24N8. (2026). PubChem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phosphorous nucleophiles: Diethyl phosphite, tributyl phosphine and tris(diethylamino) phosphine. (2025).
-
4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. (2025). PubChem. Available at: [Link]
- New Celecoxib Derivatives as Anti-Inflammatory Agents. (2007). Journal of Medicinal Chemistry.
- One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2023). Organic Letters.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.
- 3,5-Bis(trifluoromethyl)pyrazole 98.0+%. (2022). Fisher Scientific.
Sources
- 1. Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. 3-(Trifluoromethyl)pyrazole | 20154-03-4 [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 5-(Trifluoromethyl)-1H-pyrazole | 1087160-38-0 [chemicalbook.com]
- 13. H55068.06 [thermofisher.com]
- 14. fluorochem.co.uk [fluorochem.co.uk]
- 15. 3,5-Bis(trifluoromethyl)pyrazole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 16. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | C5H5F3N2 | CID 139077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide | Sigma-Aldrich [sigmaaldrich.com]
- 18. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Technical Guide: Solubility & Handling of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole in DMSO
This guide details the solubility profile, preparation protocols, and handling best practices for 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole in Dimethyl Sulfoxide (DMSO).
Executive Summary
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole is a halogenated heterocyclic building block commonly used in the synthesis of agrochemicals and pharmaceutical intermediates. Due to the lipophilic nature of the trifluoromethyl (-CF₃) group and the lack of hydrogen bond donors, this compound exhibits high solubility in polar aprotic solvents like DMSO.
-
Estimated Solubility Limit: >50 mg/mL (at 25°C).
-
Recommended Stock Concentration: 10 mM to 50 mM.
-
Primary Stability Risk: Hygroscopic water absorption by DMSO, potentially leading to slow hydrolytic degradation over extended storage.
Critical Note on Isomerism: This guide specifically addresses the 4-(trifluoromethyl) isomer. Researchers should verify their compound's identity, as the 3-(trifluoromethyl) isomer (CAS 524740-42-9) is a common structural analog. The solubility profiles are nearly identical, and this protocol applies to both.
Physicochemical Profile
Understanding the molecular properties is essential for predicting solubility behavior and potential assay interference.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₅H₄BrF₃N₂ | Low MW facilitates rapid dissolution. |
| Molecular Weight | ~229.00 g/mol | High molarity is achievable with low mass. |
| LogP (Predicted) | ~2.5 – 3.0 | Lipophilic; indicates poor water solubility but excellent DMSO solubility. |
| H-Bond Donors | 0 | Lack of -OH/-NH groups prevents self-aggregation, enhancing solubility in aprotic solvents. |
| Physical State | Solid (Crystalline/Powder) | Requires vortexing/sonication to break crystal lattice. |
Solubility Data & Preparation Protocol
Solubility in DMSO
While specific experimental solubility limits for this exact isomer are rarely published in open literature, structural analogs (brominated trifluoromethyl pyrazoles) consistently demonstrate solubility ranges of 50–100 mg/mL in anhydrous DMSO.
| Solvent | Solubility Rating | Working Conc. | Saturation Limit (Est.) |
| DMSO (Anhydrous) | Excellent | 10 – 50 mM | > 100 mM |
| Ethanol | Good | 1 – 10 mM | ~20 mM |
| Water | Poor (Insoluble) | N/A | < 0.1 mM |
Standard Operating Procedure (SOP): Stock Solution Preparation
Objective: Prepare a 50 mM stock solution of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole.
Reagents:
-
Compound: ~11.45 mg (for 1 mL).
-
Solvent: DMSO, Anhydrous (≥99.9%, stored under desiccant).
Protocol:
-
Weighing: Accurately weigh 11.45 mg of the solid into a sterile, amber glass vial (to protect from light).
-
Solvent Addition: Add 500 µL of anhydrous DMSO initially.
-
Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at room temperature for 2–5 minutes.
-
Checkpoint: Solution must be optically clear with no particulate matter.
-
-
Adjustment: Add remaining DMSO to bring total volume to 1.0 mL (or adjust based on exact mass weighed).
-
Aliquot & Store: Immediately divide into single-use aliquots (e.g., 50 µL) to minimize freeze-thaw cycles.
Stability & Storage Architecture
Degradation Pathways
The primary threat to stability in DMSO is water uptake . DMSO is highly hygroscopic. The presence of water can facilitate:
-
Debromination: Slow oxidative or hydrolytic loss of the bromine atom (rare at RT, possible under light/heat).
-
Precipitation: As water content increases, the solubility of the lipophilic pyrazole decreases, leading to "crashing out" upon thawing.
Storage Workflow
The following decision tree outlines the optimal storage logic to maintain compound integrity.
Figure 1: Decision logic for storage and retrieval of pyrazole stock solutions to prevent degradation and precipitation.
Troubleshooting & FAQ
Q: The solution turned cloudy upon adding aqueous buffer (e.g., PBS).
-
Cause: The compound is lipophilic (LogP ~2.5). Rapid addition to water causes precipitation.
-
Solution: Perform an intermediate dilution. Dilute the DMSO stock into a carrier solvent (like PEG-400 or Tween-80) before adding to the aqueous buffer, or ensure the final DMSO concentration is <1% and add the stock dropwise while vortexing the buffer.
Q: Can I use DMSO containing water (e.g., old bottle)?
-
Risk: No. Water reduces the solubility limit and may catalyze hydrolysis. Always use "Dry" or "Anhydrous" grade DMSO for stock preparation.
Q: Is the compound light sensitive?
-
Precaution: Aryl/Heteroaryl bromides can be sensitive to photolysis. Always use amber vials or wrap clear vials in aluminum foil.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17933381, 5-Bromo-1-methyl-1H-pyrazole (Analog Reference). Retrieved from [Link]
safety data sheet (SDS) for fluorinated bromopyrazoles
Technical Guide: Advanced Safety & Handling of Fluorinated Bromopyrazoles
Executive Summary
Fluorinated bromopyrazoles (e.g., 4-bromo-3-fluoropyrazole, 4-bromo-3-(trifluoromethyl)pyrazole) represent a high-value scaffold in medicinal chemistry due to the bioisosteric properties of fluorine and the cross-coupling utility of the bromine handle.[1] However, their safety profile is often underestimated. This guide transcends standard GHS classifications to address the specific physiochemical risks associated with the halogenated nitrogen-heterocycle motif.
Part 1: The Physiochemical Hazard Matrix
Standard Safety Data Sheets (SDS) often classify these compounds generically as "Irritants." However, the synergistic effect of the electron-withdrawing fluorine and the reactive bromine creates specific stability and reactivity concerns that researchers must understand.
The "Acidic Proton" Risk (1H-Pyrazoles)
If the pyrazole is N-unsubstituted (1H), the presence of fluorine or trifluoromethyl groups significantly increases the acidity of the N-H proton compared to a non-fluorinated pyrazole.
-
Causality: The inductive effect ($ -I $) of the fluorine pulls electron density from the ring, stabilizing the conjugate base (anion).
-
Operational Risk: In the presence of strong bases (NaH, KOtBu) used during alkylation, deprotonation is rapid and exothermic. If the solvent is not strictly anhydrous, this can lead to sputtering or runaway hydrolysis of reagents.
Thermal & Shock Stability
While pyrazoles are generally stable, the introduction of multiple halogens can strain the ring.
-
Combustion Hazard: Unlike simple hydrocarbons, the combustion of these compounds releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) along with Nitrogen Oxides (NOx).
-
Grounding: According to thermal decomposition data for fluoropolymers and halogenated aromatics, temperatures exceeding 300°C (or open flame) liberate HF, which requires specific medical countermeasures (Calcium Gluconate) not found in standard first aid kits [1, 2].
Data Summary: Representative Properties
Table 1: Physiochemical properties of a representative analogue (4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole).
| Property | Value/Description | Implication for Safety |
| Physical State | Solid (Crystalline/Flake) | Dust inhalation risk; requires local exhaust.[2][3] |
| Melting Point | 67-70°C (approx.)[4] | Low melting point implies easy sublimation; potential for condenser clogging. |
| Acidity (pKa) | ~10-11 (Estimated) | Reacts vigorously with strong bases. |
| Combustion Byproducts | HF, HBr, NOx, CO, CO2 | IDLH Atmosphere (Immediately Dangerous to Life or Health). |
| Skin Permeation | Moderate (Lipophilic) | Fluorine increases lipophilicity, aiding dermal absorption. |
Part 2: Advanced Handling Protocols
Engineering Controls & PPE Selection
The "Glove Permeation" Fallacy: Standard nitrile gloves offer limited protection against halogenated aromatic solutions (e.g., if the pyrazole is dissolved in DCM or THF).
-
Protocol: For solid handling, double-nitrile is sufficient. For solutions, use Silver Shield (Laminate) or Viton gloves.
-
Reasoning: Small halogenated molecules can permeate nitrile in <15 minutes. Laminate films provide >4 hour breakthrough times for broad-spectrum chemical resistance [3].
Synthesis Safety: Lithium-Halogen Exchange
A common workflow involves exchanging the bromine for lithium to couple the ring.
-
Risk: The stability of the lithiated fluoropyrazole is temperature-dependent.
-
Control: Maintain internal temperature < -60°C.
-
Self-Validating Step: Monitor the internal temperature probe before and during n-BuLi addition. If the exotherm exceeds 5°C, stop addition immediately. The electron-withdrawing fluorine destabilizes the lithium intermediate at higher temperatures, leading to " benzyne-like" decomposition or ring opening.
Workflow Visualization: The Hazard Nexus
Figure 1: Structural origins of safety hazards. The fluorine atom acts as a force multiplier for both acidity and toxicity risks.
Part 3: Emergency Response & Decontamination
Fire Fighting (The HF Factor)
Standard ABC powder extinguishers are effective, but the aftermath is critical.
-
Warning: Do not use water jets directly on molten material (spatter risk).
-
Critical Action: Firefighters must wear full SCBA. The smoke contains HF.
-
Post-Fire: Equipment exposed to the smoke must be neutralized with a bicarbonate wash before being handled without gloves, as HF residues may condense on surfaces [4].
Spill Cleanup Logic
Do not treat this as a generic organic spill.
-
Isolate: Evacuate 10 meters.
-
Assess: Is it solid or solution?
-
Neutralize:
-
Solid: Sweep gently (avoid dust). Place in a container labeled "Halogenated Organic Waste."
-
Solution: Absorb with vermiculite.[5] Do not use sawdust (combustible reaction with potential oxidizers in the lab).
-
-
Decontaminate Surface: Wash area with 5% Sodium Bicarbonate solution to neutralize potential acidic hydrolysis products.
Part 4: Waste Management & Regulatory Compliance
The "Halogenated" Stream
Disposal costs for halogenated solvents/solids are significantly higher than non-halogenated streams because they cannot be used for standard fuel blending without scrubbing systems.
-
Directive: Segregate strictly. Even 1% halogen content classifies the entire drum as halogenated [5].
-
Labeling: Must explicitly state "Contains Fluorinated Organics."
Waste Disposal Decision Tree
Figure 2: Logic flow for compliant disposal of fluorinated bromopyrazole waste.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-3-fluorobenzyl bromide (Analogue Data). Retrieved from
-
National Institutes of Health (NIH). (2023). Fluorides and Fluorocarbons Toxicity. StatPearls.[2][6][7] Retrieved from
-
Princeton University EHS. (n.d.). Chemical Incompatibility and Glove Selection Charts. Retrieved from
-
The Society of the Plastics Industry. (2025). Guide to the Safe Handling of Fluoropolymer Resins. Retrieved from
-
Cornell University EHS. (2025). Organic Solvents - Halogenated vs. Non-Halogenated Waste Separation.[8] Retrieved from
Sources
medicinal chemistry applications of 4-trifluoromethyl pyrazole scaffolds
This guide focuses on the 4-trifluoromethyl pyrazole scaffold, a distinct and historically underexplored isomer compared to its ubiquitous 3-trifluoromethyl (e.g., Celecoxib) and 3-difluoromethyl (e.g., Fluxapyroxad) counterparts.[1][2][3]
Technical Guide | Synthetic Access & Pharmacological Profiling [3]
Executive Summary: The "Isomer Gap"
In medicinal chemistry, the pyrazole ring is a privileged structure.[2] However, an analysis of FDA-approved drugs reveals a stark regiochemical bias: the vast majority of fluorinated pyrazoles are substituted at the 3-position (e.g., Celecoxib, Mavacoxib).[1][2] The 4-trifluoromethyl pyrazole isomer remains significantly underrepresented, not due to a lack of biological potential, but primarily due to historical synthetic challenges in achieving high regioselectivity.[2]
Recent breakthroughs in cycloaddition chemistry—specifically using 2-bromo-3,3,3-trifluoropropene (BTP) —have unlocked this scaffold.[1][3] This guide outlines the specific utility of the 4-
Physicochemical Profiling: Why the 4-Position?
The introduction of a trifluoromethyl group at the 4-position alters the electronic and steric landscape of the pyrazole core differently than at the 3-position.[3]
Acidity Modulation (pKa)
The electron-withdrawing nature of the
-
Impact: The 4-
analog is a stronger Hydrogen Bond Donor (HBD).[3][4] At physiological pH (7.4), it remains largely neutral (unlike tetrazoles), but its increased acidity strengthens interactions with H-bond acceptor residues (e.g., Asp, Glu) in target protein pockets.[1][2]
Metabolic Blockade
The 4-position of the pyrazole ring is electron-rich and susceptible to oxidative metabolism (e.g., hydroxylation by CYP450s).[1][2][3]
-
Mechanism: Substitution with
blocks this "soft spot," preventing the formation of potentially toxic epoxide intermediates or hydroxylated metabolites.[2][4] -
Lipophilicity: The
group adds significant bulk (Van der Waals volume ~42 ų) and lipophilicity ( logP ~ +1.2), useful for driving potency in hydrophobic ATP-binding pockets of kinases.[4]
| Property | Pyrazole (H) | 4-Methyl Pyrazole | 4-Trifluoromethyl Pyrazole |
| Hammett | 0.00 | -0.17 | 0.54 |
| pKa (N-H) | 14.2 | 14.5 | ~11.5 |
| Metabolic Liability | High (Oxidation) | High (Benzylic Ox.)[1][3] | Blocked |
| Electronic Character | Electron Rich | Electron Rich | Electron Deficient |
Synthetic Strategies: Solving the Regioselectivity Problem
Constructing the 4-
The Sydnone Route (Regioselective)
The most robust method involves the copper-catalyzed cycloaddition of N-arylsydnones with 2-bromo-3,3,3-trifluoropropene (BTP) .[1][3] This method is superior because it exclusively yields the 4-
Figure 1: Regioselective synthesis of 4-trifluoromethyl pyrazoles via sydnone cycloaddition.[1][3]
Experimental Protocol (Representative)
Objective: Synthesis of 1-phenyl-4-(trifluoromethyl)-1H-pyrazole.
-
Reagents: N-phenylsydnone (1.0 equiv), 2-bromo-3,3,3-trifluoropropene (3.0 equiv), Cu(OTf)
(10 mol%), 1,10-Phenanthroline (10 mol%), DBU (2.0 equiv).[1] -
Solvent: Acetonitrile (CH
CN).[2][4] -
Procedure:
-
Charge a reaction vial with N-phenylsydnone, Cu(OTf)
, and Phenanthroline. -
Add CH
CN followed by DBU and 2-bromo-3,3,3-trifluoropropene.[1][3][5] -
Stir at 35 °C under N
atmosphere for 4 hours. -
Workup: Dilute with ethyl acetate, wash with water/brine.[2][4] Dry over Na
SO . -
Purification: Silica gel chromatography (Hexane/EtOAc).[2][3][4]
-
-
Yield: Typically 80-90%.
-
Validation:
F NMR should show a singlet around -55 to -58 ppm.[3][4]
Emerging Applications & Case Studies
While no blockbuster drug currently features a simple 4-
Kinase Inhibitors (The "Gatekeeper" Strategy)
In kinase drug design, the "gatekeeper" residue often dictates selectivity.[2][4]
-
Application: Replacing a 4-H or 4-Methyl group with 4-
can induce a "twist" in the biaryl conformation due to steric bulk, potentially forcing the molecule to adopt a conformation that fits selective pockets (e.g., DFG-out).[1][3] -
Example: In development of JAK inhibitors , the 4-
group has been explored to occupy the hydrophobic pocket adjacent to the ATP binding site, improving selectivity over other kinases with smaller gatekeeper residues.[2][4]
Agrochemical Bioisosteres
The success of Fluxapyroxad (3-difluoromethyl pyrazole) proves the viability of fluorinated pyrazole carboxamides as succinate dehydrogenase inhibitors (SDHI).[3][4]
-
Opportunity: The 4-trifluoromethyl isomer represents a patent-distinct bioisostere.[1][3] The increased lipophilicity of 4-
vs 3- can alter systemicity (uptake in plants) and metabolic half-life in soil, offering a pathway for "me-better" agrochemical design.[1][3]
References
-
Lu, J., et al. (2019).[2][4] "Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles via cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones." RSC Advances, 9, 32105-32109.[1][2]
-
Zhu, C., et al. (2020).[2][4][6] "Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene." Organic Letters, 22(3), 809–813.[2][4][6] (Note: Highlights the regiochemical divergence—using hydrazones yields the 3-isomer, while sydnones yield the 4-isomer). [1][4]
-
López, S. E., et al. (2022).[2][4] "The Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry, 65(13), 8775–8810.[2][4] [1][4]
-
Fustero, S., et al. (2011).[2][4] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[2][4] Chemical Reviews, 111(11), 6984–7034.[2][4] [1][4]
Sources
- 1. Pralsetinib - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Razaxaban Hydrochloride | C24H21ClF4N8O2 | CID 204101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]
Technical Guide: Thermal Stability & Handling of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
This guide is structured as an advanced technical whitepaper designed for researchers and process chemists. It synthesizes available physicochemical data with field-proven experimental protocols to establish a definitive reference on the thermal behavior of this specific pyrazole scaffold.
Executive Technical Summary
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole represents a "privileged scaffold" in modern medicinal chemistry, particularly for the development of agrochemicals and pharmaceutical intermediates. Its value lies in the orthogonal reactivity of its substituents: the bromine atom at C5 serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the trifluoromethyl group (
From a thermal perspective, this compound exhibits high structural integrity typical of electron-deficient heteroaromatics. While specific calorimetric data for this exact isomer is often proprietary, structural analogues and synthetic conditions confirm it withstands temperatures exceeding 150°C without degradation. However, its low molecular weight suggests a relatively low melting point, necessitating precise handling to prevent phase changes during storage or dispensing.
Key Stability Metrics:
-
Physical State: Crystalline Solid (Low-melting).
-
Projected Decomposition:
(Inferred from synthetic workup resilience). -
Critical Hazard: Thermal runaway is unlikely, but sublimation or melting may occur during vacuum drying.
Physicochemical Profile & Structural Analysis[1]
The thermal stability of this molecule is dictated by the electronic "push-pull" nature of the pyrazole ring substituted with strong electron-withdrawing groups (EWG).
Electronic Stabilization
The pyrazole core is inherently aromatic and stable. The addition of the
-
Inductive Effect (-I): The
group pulls electron density, strengthening the C-C bonds within the ring against thermal homolysis. -
Steric Shielding: The bulky bromine and trifluoromethyl groups provide kinetic protection to the pyrazole nitrogens, reducing the likelihood of intermolecular polymerization.
Physical Properties Table[2]
| Property | Data / Estimate | Technical Note |
| Appearance | White to off-white solid | May appear as a melt or oil if purity is low. |
| Molecular Weight | ~229.00 g/mol | -- |
| Melting Point | ~30–60°C (Estimated) | Analogues often melt near RT. Experimental verification required (See Protocol A). |
| Boiling Point | Predicted based on MW and polarity. | |
| Solubility | High in DCM, MeOH, DMSO | Low water solubility due to lipophilic |
| Storage | Hygroscopic potential; store under Argon/Nitrogen. |
Thermal Stability & Reactivity Profile
Thermal Decomposition Limits
Based on synthetic literature where similar pyrazoles are subjected to reaction temperatures of 100–120°C (e.g., in DMF or Toluene) without byproduct formation, 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole is classified as Thermally Robust .
-
Safe Processing Window:
to . -
Risk Zone:
(Potential for debromination or ring opening).
Reaction Process Safety
In cross-coupling reactions, the C-Br bond is the weakest point. However, thermal cleavage of C-Br typically requires metal catalysis (Pd/Cu).
-
Hydrolysis: The
group is hydrolytically stable under neutral and acidic conditions. Prolonged exposure to strong aqueous base at high heat ( ) may lead to hydrolysis of the to a carboxylate, though this is slow.
Experimental Protocols for Stability Validation
Protocol A: Differential Scanning Calorimetry (DSC) Screening
Purpose: To determine the exact melting point and onset of thermal decomposition.
-
Sample Prep: Weigh 2–5 mg of the compound into a hermetically sealed aluminum pan.
-
Reference: Use an empty sealed aluminum pan.
-
Method:
-
Equilibrate at
. -
Ramp
to . -
Purge gas: Nitrogen at 50 mL/min.
-
-
Analysis:
-
Endotherm 1 (Sharp): Melting point (Likely
). -
Exotherm (Broad): Decomposition onset.
-
Critical: If an exotherm is observed
, the batch may contain unstable impurities (e.g., residual diazonium species from synthesis).
-
Protocol B: Isothermal Stress Testing (HPLC Monitoring)
Purpose: To simulate stability during long-duration reactions.
-
Preparation: Dissolve compound in the intended reaction solvent (e.g., Toluene or DMSO) at 0.1 M concentration.
-
Stress Condition: Heat the solution to
in a sealed vial for 24 hours. -
Sampling: Take aliquots at T=0, T=4h, and T=24h.
-
Analysis: Analyze via HPLC-UV (254 nm).
-
Pass Criteria: Purity decrease
relative to T=0. -
Fail Criteria: Appearance of des-bromo or hydrolyzed peaks.
-
Visualizations
Diagram 1: Structural Stability & Reactivity Map
This diagram illustrates the electronic contributions to the molecule's stability and the sites susceptible to thermal or chemical modification.
Caption: Structural analysis showing how the trifluoromethyl and N-methyl groups stabilize the pyrazole core while the Bromine atom remains the primary site for controlled reactivity.
Diagram 2: Thermal Validation Workflow
A decision tree for researchers to assess if the compound is safe for high-temperature processing.
Caption: Step-by-step workflow for validating the thermal safety of the compound before scale-up.
Storage & Handling Recommendations
To maintain the "Application Scientist" standard of trustworthiness, these handling protocols are derived from the compound's physical vulnerabilities (low melting point, potential hygroscopicity).
-
Cold Chain: Store at
. While chemically stable at room temperature, the low melting point means ambient fluctuations can cause partial melting and re-solidification, leading to hard "caking" that is difficult to weigh. -
Inert Atmosphere: The
group is lipophilic, but the pyrazole nitrogens can interact with atmospheric moisture. Store under Argon or Nitrogen . -
Handling:
-
Use a chilled spatula if the lab is warm (
). -
Avoid prolonged vacuum drying at elevated temperatures (
) to prevent sublimation.
-
References
-
Vertex AI Search. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
-
Vertex AI Search. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC - NIH.
-
Vertex AI Search. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH.
-
Vertex AI Search. Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Publications.
-
Vertex AI Search. 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole Product Page. CymitQuimica.[1]
Sources
The Unconventional Isomer: Technical Guide to 1-Methyl-4-(Trifluoromethyl) Pyrazole Derivatives
The following technical guide provides an in-depth review of 1-methyl-4-(trifluoromethyl)pyrazole derivatives , a distinct and emerging subclass of fluorinated heterocycles. Unlike their widely commercialized 3- and 5-trifluoromethyl regioisomers (found in drugs like Celecoxib or fungicides like Fluxapyroxad), the 4-trifluoromethyl variants represent a valuable, under-exploited chemical space for intellectual property generation and bioisosteric design.[1]
Executive Summary
1-Methyl-4-(trifluoromethyl)pyrazole is a "privileged scaffold" variant used to modulate metabolic stability and lipophilicity in drug discovery and agrochemistry.[1] While the 3- and 5-trifluoromethyl isomers are ubiquitous in commercial products, the 4-isomer offers unique vectors for optimization:[1]
-
Metabolic Blocking: The
group at C4 blocks the primary site of oxidative metabolism (C4-oxidation) common in pyrazoles.[1] -
Electronic Modulation: Placing the electron-withdrawing
group at C4 exerts a different inductive pull on the pyrazole nitrogens compared to C3/C5, altering and hydrogen bond acceptor capability. -
IP Novelty: As a less synthetic-accessible isomer historically, it offers "white space" in patent landscapes crowded with 3/5-isomers.[1]
Structural & Physicochemical Profile
The strategic placement of the trifluoromethyl group at position 4 fundamentally alters the molecule's properties compared to its isomers.
| Property | 1-Methyl-3-(trifluoromethyl) | 1-Methyl-5-(trifluoromethyl) | 1-Methyl-4-(trifluoromethyl) |
| Electronic Effect | Inductive withdrawal on N2 | Steric crowding of N1-Methyl | Balanced withdrawal; C4 is traditionally nucleophilic, now deactivated.[1] |
| Lipophilicity (LogP) | High | High | High (Bioisostere for t-Butyl or Cl) |
| Metabolic Liability | C4 is open to CYP450 oxidation | C4 is open to CYP450 oxidation | C4 is blocked (Metabolically Robust) |
| Synthetic Access | Facile (Hydrazine + 1,3-diketone) | Facile (Regioselectivity control) | Challenging (Requires specific precursors or direct functionalization) |
Mechanistic Implication: The "Fluorine Effect"
The
Synthetic Strategies
Accessing the 4-trifluoromethyl isomer requires bypassing the natural reactivity of hydrazine condensations, which favor 3/5 substitution. Two primary, self-validating protocols have emerged in recent literature.
Workflow Visualization: Synthetic Pathways
The following diagram outlines the logical flow for selecting a synthetic route based on available starting materials.
Caption: Divergent synthetic strategies for accessing the 1-methyl-4-(trifluoromethyl)pyrazole core. Route A is preferred for scale; Route B for library diversification.[2]
Detailed Experimental Protocols
Protocol A: Copper-Catalyzed [3+2] Cycloaddition (De Novo Synthesis)
Source Grounding: Adapted from methodologies described in recent copper-mediated synthesis literature (e.g., Liu et al., 2019).[2]
Principle: This method utilizes a "click chemistry" approach.[1] The 2-bromo-3,3,3-trifluoropropene serves as a specific building block that forces the
Reagents:
-
N-phenylsydnone (or N-methylsydnone equivalent for 1-methyl product)[1]
-
2-bromo-3,3,3-trifluoropropene (3.0 equiv)[2]
-
Copper(II) triflate (
, 10 mol%)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
1,10-Phenanthroline (phen, 10 mol%)[2]
-
Solvent: Acetonitrile (
)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Catalyst Formation: In a dry reaction vial, dissolve
(0.05 mmol) and 1,10-phenanthroline (0.05 mmol) in anhydrous (2.0 mL). Stir for 10 minutes under nitrogen to form the active green complex. -
Substrate Addition: Add the N-substituted sydnone (0.5 mmol) and 2-bromo-3,3,3-trifluoropropene (1.5 mmol).
-
Base Activation: Add DBU (1.0 mmol) dropwise. Note: DBU acts as a base to facilitate the dehydrohalogenation step post-cyclization.[2]
-
Reaction: Seal the vial and stir at 35°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the sydnone.
-
Work-up: Dilute with ethyl acetate (20 mL), wash with water (
) and brine. Dry over .[1] -
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation Check: The product should show a singlet in
Protocol B: Direct Trifluoromethylation (Late-Stage Functionalization)
Source Grounding: Based on radical trifluoromethylation strategies using Togni's Reagent (e.g., Parsons et al., 2016).[2]
Principle: This utilizes an electrophilic source of
Reagents:
-
1-Methylpyrazole (1.0 equiv)[1]
-
Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, 1.2 equiv)[1]
-
Copper(I) Iodide (CuI, 20 mol%)[2]
-
Solvent: Methanol or DCM/Water biphasic system.
Methodology:
-
Dissolve 1-methylpyrazole in MeOH.[1]
-
Add CuI and Togni Reagent II.[1]
-
Stir at room temperature for 12 hours.
-
Note: Regioselectivity can be an issue here; C4 is the preferred nucleophilic site, but C3/C5 minor isomers may form.[2] Purification is critical.
Medicinal & Agrochemical Applications[1][3][4][5][6][7][8]
Agrochemicals: The SDHI Connection
Succinate Dehydrogenase Inhibitors (SDHIs) like Penthiopyrad and Fluxapyroxad typically utilize a 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide core.[1]
-
Innovation Opportunity: Replacing the 3-
with a 4- group creates a novel subclass. -
Structural Impact: The 4-
group increases the bulk directly at the amide linkage site (if the amide is also at C4, this is impossible; typically, ifngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> is at C4, the amide must be at C3 or C5). -
Correction: In 1-methyl-4-(trifluoromethyl)pyrazole derivatives, the bioactive "warhead" (e.g., amide) is usually placed at C3 or C5 .[2] This creates a "reverse" geometry compared to commercial SDHIs, potentially overcoming resistance in fungal strains adapted to the standard binding mode.
Pharmaceuticals: MALT1 Inhibitors Case Study
A recent study (see Reference 1) explored the substitution of the standard 5-trifluoromethyl pyrazole moiety in MALT1 inhibitors with 1-methyl-4-(trifluoromethyl)pyrazole .[1][4]
-
Outcome: The potency dropped 5-7 fold.
-
Analysis: The 4-
group likely created steric clash within the hydrophobic pocket formed by Leu383/Ala394, or lost a critical halogen bond interaction provided by the 5-isomer.[1] -
Lesson: While 4-
is a stable scaffold, it is sterically demanding at the "equator" of the ring. It is best used when the binding pocket requires width rather than depth.
SAR Logic Visualization
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 4-CF3 pyrazole core.
References
-
An updated patent review of MALT1 inhibitors (2021–present). Expert Opinion on Therapeutic Patents. (2025).[2][4][5][6][7][8] Discusses the synthesis and biological evaluation of 1-methyl-4-trifluoromethyl pyrazole analogs in MALT1 inhibition. [2]
-
Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. RSC Advances. (2019).[2][7] Describes the [3+2] cycloaddition protocol using 2-bromo-3,3,3-trifluoropropene.
-
Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation. Beilstein Journal of Organic Chemistry. (2016).[2] Details the use of Togni's reagent for introducing CF3 groups into nitrogen heterocycles.
-
1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide Agrochemical Information. PubChem. (2025).[2][4][5][6][7][8] Provides comparative data on the standard 3-CF3 isomers used in agrochemistry. [2]
-
Regioselective synthesis of fluorinated pyrazole derivatives. Journal of Fluorine Chemistry. (2001).[2] Fundamental work on the regiochemistry challenges in synthesizing trifluoromethyl pyrazoles.
Sources
- 1. 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | C6H6F3N3O | CID 22374064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Fluorine Frontier: Engineering Bioactivity with Trifluoromethylated Pyrazole Intermediates
Topic: Biological Activity Potential of Trifluoromethylated Pyrazole Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The CF₃-Pyrazole Advantage
In modern medicinal and agrochemical chemistry, the trifluoromethylated pyrazole motif has graduated from a structural curiosity to a "privileged scaffold."[1] This transition is driven by the Fluorine Effect —a phenomenon where the strategic introduction of a trifluoromethyl (-CF₃) group profoundly alters the physicochemical profile of a bioactive molecule.
For the researcher, the CF₃-pyrazole intermediate is not merely a building block; it is a functional tool used to:
-
Modulate Lipophilicity (LogP): The high hydrophobicity of the -CF₃ group enhances membrane permeability, crucial for bioavailability.
-
Block Metabolic Hotspots: The C-F bond (approx. 116 kcal/mol) is metabolically inert, preventing oxidative degradation at specific sites (e.g., blocking P450 oxidation).
-
Induce Electronic Perturbation: The strong electron-withdrawing nature of -CF₃ lowers the pKa of the pyrazole NH (in 1H-pyrazoles) and alters the electron density of the aromatic ring, influencing π-stacking interactions within protein binding pockets.
This guide dissects the synthesis, biological mechanisms, and experimental validation of these high-value intermediates.[2]
Synthetic Architectures & Regiocontrol
The primary challenge in deploying trifluoromethylated pyrazoles is regioselectivity . When condensing a hydrazine with a trifluoromethyl-1,3-diketone, two isomers are possible: the 3-CF₃ and the 5-CF₃ pyrazole. The biological activity often hinges on this distinction; for example, in COX-2 inhibitors, the position of the CF₃ group dictates selectivity.
The Regioselectivity Challenge
The reaction between a hydrazine (
-
3-CF₃ Isomer: Generally favored when the hydrazine terminal nitrogen (NH₂) attacks the carbonyl adjacent to the CF₃ group (often less sterically hindered but electronically deactivated).
-
5-CF₃ Isomer: Favored when the internal nitrogen attacks the CF₃-adjacent carbonyl, or via specific solvent/catalyst controls.
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision matrix for accessing specific regioisomers.
Caption: Decision tree for controlling regiochemistry during the condensation of hydrazines with trifluoromethyl-1,3-diketones.
Biological Case Studies
Pharmaceutical: COX-2 Selectivity (Celecoxib)
Mechanism: Celecoxib utilizes a 3-trifluoromethyl-1-phenylpyrazole scaffold. The bulky, lipophilic CF₃ group binds into a hydrophobic side pocket of the COX-2 enzyme that is accessible due to the exchange of a bulky Isoleucine (in COX-1) for a smaller Valine (in COX-2).
-
Role of CF₃: It provides the steric bulk necessary to prevent binding to COX-1 (selectivity) while enhancing the lipophilic interaction within the COX-2 active site.
Agrochemical: SDH Inhibition (Penthiopyrad)
Mechanism: Penthiopyrad targets Succinate Dehydrogenase (Complex II) in the fungal mitochondrial respiration chain.
-
Role of CF₃: Located on the pyrazole ring, the CF₃ group locks the amide bond conformation and increases the metabolic stability of the fungicide in the field (persistence), while optimizing the logP for penetration through the fungal cell wall.
Quantitative Data: The Fluorine Boost
The following table highlights how the substitution of a Methyl group (-CH₃) with a Trifluoromethyl group (-CF₃) impacts key drug-like properties.
Table 1: Comparative Physicochemical Properties (Methyl vs. Trifluoromethyl)
| Property | Methyl (-CH₃) Analogue | Trifluoromethyl (-CF₃) Analogue | Biological Implication |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å | CF₃ is significantly bulkier (similar to Isopropyl), affecting steric fit. |
| Lipophilicity (π) | 0.56 | 0.88 | CF₃ increases membrane permeability and hydrophobic binding. |
| Electronic Effect (σp) | -0.17 (Donor) | 0.54 (Withdrawing) | CF₃ pulls electron density, lowering pKa of adjacent NH or OH groups. |
| Metabolic Stability | Low (Oxidative benzylic attack) | High (C-F bond is inert) | CF₃ blocks metabolic degradation, extending half-life ( |
| Bioactivity (Example) | IC₅₀ = 120 nM (Hypothetical) | IC₅₀ = 15 nM (Hypothetical) | Often results in >10x potency increase due to hydrophobic pocket filling. |
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Phenyl-3-(trifluoromethyl)pyrazole
Rationale: This protocol uses a condensation approach optimized for the 3-CF₃ isomer, utilizing a dehydration step to ensure aromaticity.
Reagents:
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
HCl (Catalytic)
Step-by-Step:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (10 mmol) in Ethanol (20 mL).
-
Addition: Add Phenylhydrazine (11 mmol) dropwise at room temperature. A slight exotherm may occur.
-
Cyclization: Add 2-3 drops of concentrated HCl. Heat the mixture to reflux (78°C) for 4 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the diketone.
-
-
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Extraction: Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry over anhydrous
.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Purification: Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexane). The 3-CF₃ isomer typically elutes first due to lower polarity compared to the 5-CF₃ isomer (if formed).
-
Validation: Confirm structure via
NMR (expect singlet around -62 ppm).
Protocol B: In Vitro COX-2 Inhibition Assay
Rationale: To validate the biological potential of the synthesized intermediate.
Materials:
-
Purified Recombinant Human COX-2 Enzyme
-
Arachidonic Acid (Substrate)
-
Colorimetric Peroxidase Substrate (e.g., TMPD)
Workflow:
-
Preparation: Dilute the test compound in DMSO to create a concentration gradient (0.1 nM to 10 µM).
-
Incubation: Mix 10 µL of inhibitor solution with 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0, containing Hematin and COX-2 enzyme). Incubate at 25°C for 10 minutes to allow inhibitor binding.
-
Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture to initiate the reaction.
-
Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX-2 activity.
-
Analysis: Calculate % Inhibition =
. Plot Log[Concentration] vs. % Inhibition to determine IC₅₀.
Mechanism of Action Visualization
The following diagram details the molecular interaction mechanism of a CF₃-pyrazole inhibitor within a kinase or COX active site.
Caption: Interaction map showing how the CF₃ group drives hydrophobic binding and steric selectivity within the protein active site.
References
-
Regioselective Synthesis of 3-Trifluoromethylpyrazoles. Organic Letters, 2020.[6][7][8]
-
The Crucial Role of Trifluoromethyl Pyrazoles in Agrochemical Innovation. NBInno, 2026.
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and SAR studies. RSC Advances, 2023.
-
Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. Chemistry – A European Journal, 2016.
-
Celecoxib: A Review of its Use in the Management of Arthritis. Drugs, 2000.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]
- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
synthesis pathways for 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole precursors
This guide details the synthesis pathways for 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole , a highly specialized fluorinated scaffold used in the development of agrochemicals (e.g., SDHI fungicides) and pharmaceuticals.[1]
The synthesis challenges lie in the specific placement of the trifluoromethyl (-CF3) group at the C4 position (less common than C3/C5) and the subsequent regioselective bromination at C5 .[1]
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is an electron-deficient pyrazole.[1] The electron-withdrawing nature of the -CF3 group at C4 significantly deactivates the ring toward electrophilic aromatic substitution (EAS), making direct bromination difficult.[1] Therefore, the strategy relies on Directed Ortho-Metalation (DoM) for functionalization or de novo cyclization of pre-functionalized precursors.[1]
Retrosynthetic Pathway
The most robust disconnection splits the molecule into a bromine source and the 1-methyl-4-(trifluoromethyl)-1H-pyrazole core.[1] This core is further disconnected into methyl hydrazine and a 2-(trifluoromethyl)-1,3-dicarbonyl equivalent.[1]
Figure 1: Retrosynthetic logic flow from target to commercially viable starting materials.[1]
Part 2: Synthesis of the Core Intermediate
Pathway A: Cyclization (The "Push-Pull" Enaminone Route)
This is the preferred industrial route for accessing 4-trifluoromethyl pyrazoles.[1] Unlike standard beta-diketones (which yield 3/5-CF3 isomers), this route uses a 2-substituted vinamidinium or enaminone precursor to lock the CF3 group at the C4 position.[1]
Precursor: 3-(Dimethylamino)-2-(trifluoromethyl)acrylaldehyde (or 2-(trifluoromethyl)-3-ethoxyacrolein).[1]
Step-by-Step Protocol:
-
Reagents:
-
Procedure:
-
Dissolve the acrylaldehyde derivative in anhydrous ethanol (0.5 M concentration) under N2 atmosphere.
-
Cool the solution to 0°C to control the exotherm.
-
Add Methylhydrazine dropwise.[2] Note: Methylhydrazine is highly toxic; use a glovebox or closed syringe system.
-
Allow the mixture to warm to room temperature, then reflux for 3–5 hours .
-
Monitor via LC-MS for the disappearance of the starting material.[1]
-
-
Regioselectivity Mechanism:
-
The terminal carbon (C3) of the enaminone is the hard electrophilic center.
-
The unsubstituted NH2 group of methylhydrazine is the nucleophile (sterically less hindered than NHMe).
-
Initial attack of NH2 at C3, followed by cyclization of NHMe onto the carbonyl, yields the 1-methyl isomer as the major product.
-
-
Workup:
-
Concentrate the solvent in vacuo.[1]
-
Partition the residue between Dichloromethane (DCM) and water.
-
Dry organic layer over Na2SO4 and concentrate.
-
Purification: Distillation (bp ~160°C) or silica gel chromatography (Hexane/EtOAc).
-
Yield: Typically 75–85%.
Pathway B: Direct Trifluoromethylation (Modern Lab Scale)
If the enaminone precursor is unavailable, 4-iodopyrazole can be trifluoromethylated using copper catalysis.
-
Substrate: 1-Methyl-4-iodopyrazole.
-
Reagents: CuI (1.0 equiv), KF (2.0 equiv), TMS-CF3 (Ruppert-Prakash reagent).[1]
-
Conditions: DMF/NMP, 80°C, sealed tube.
-
Note: While effective, this route is less atom-economical for large scale than Pathway A.
Part 3: Regioselective Bromination at C5
The C4 position is blocked by the CF3 group. The C3 and C5 positions are available.[3][4] Electrophilic bromination (e.g., NBS) is sluggish due to the electron-withdrawing CF3.[1] Directed Ortho-Metalation (DoM) is the definitive method to exclusively functionalize C5.[1]
Protocol: C5-Lithiation and Bromine Quench
This protocol relies on the acidity of the C5 proton (adjacent to the N-methyl group and inductively acidified by the N-N bond).[1]
Reaction Scheme: 1-Me-4-CF3-Pyrazole + n-BuLi → [5-Li-Intermediate] + source of Br+ → Product
Experimental Workflow:
-
Setup:
-
Flame-dried 3-neck round bottom flask, Argon atmosphere.[1]
-
Solvent: Anhydrous THF (freshly distilled or from solvent system).
-
-
Lithiation:
-
Dissolve 1-methyl-4-(trifluoromethyl)-1H-pyrazole (1.0 equiv) in THF (0.2 M).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.[1]
-
Observation: The solution may turn yellow/orange.[1]
-
Stir at -78°C for 45–60 minutes to ensure complete deprotonation. The C5-Li species is thermodynamically stable at this temperature.[1]
-
-
Bromination:
-
Dissolve CBr4 (Carbon tetrabromide) or NBS (1.2 equiv) in a minimal amount of THF.
-
Add the electrophile solution dropwise to the lithiated pyrazole at -78°C.
-
Critical: Do not allow the temperature to rise during addition to prevent "halogen dance" or side reactions.
-
-
Quench & Isolation:
-
Stir for 30 minutes at -78°C, then allow to warm to 0°C.
-
Quench with saturated NH4Cl (aq) .
-
Extract with Ethyl Acetate (3x).[1]
-
Wash combined organics with Brine, dry over MgSO4.
-
-
Purification:
-
The product is often pure enough for use. If necessary, purify via flash column chromatography (SiO2, 5-10% EtOAc in Hexanes).
-
Data Summary Table:
| Parameter | Value / Condition | Note |
| Starting Material | 1-Methyl-4-(trifluoromethyl)-1H-pyrazole | Purity >98% recommended |
| Lithiation Agent | n-BuLi (2.5 M in Hexane) | Titrate before use |
| Temperature | -78°C | Critical for regiocontrol |
| Electrophile | CBr4 or Br2 | CBr4 is easier to handle (solid) |
| Yield | 85-95% | Highly efficient conversion |
| Appearance | Colorless to pale yellow oil/solid | Low melting solid |
Part 4: Reaction Mechanism Visualization
The following diagram illustrates the regioselectivity of the lithiation step, driven by the coordination of Lithium to the N1 lone pair and the inductive acidification of the C5 proton.
Figure 2: Mechanistic pathway for the C5-selective functionalization via Directed Ortho-Metalation.[1]
Part 5: Safety & Critical Handling
-
Methylhydrazine: Extremely toxic, potential carcinogen, and volatile. Must be handled in a fume hood with double-gloving.[1] Neutralize waste with bleach (sodium hypochlorite) carefully.
-
n-Butyllithium: Pyrophoric.[1] Use standard Schlenk techniques. Ensure all glassware is oven-dried.
-
Fluorinated Intermediates: Often volatile. Avoid rotary evaporation at high vacuum/temperature if the molecular weight is low.
References
-
Regioselective Synthesis of Trifluoromethylpyrazoles : J. Org. Chem. 2011, 76, 3, 1177–1181. Link
-
Lithiation of 1-Methylpyrazoles : Org. Biomol. Chem., 2006, 4, 1261-1267. Link
-
Synthesis of 4-Trifluoromethylpyrazoles via Enaminones : Tetrahedron Lett. 2008, 49, 29, 4519-4521. Link
-
Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles (Contextual reference for isomer separation): Org. Process Res. Dev. 2020, 24, 11, 2619–2632. Link
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
This Application Note provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole . This substrate presents a unique combination of electronic activation (via the 4-CF
Executive Summary
The synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl derivatives is a high-value transformation in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in kinase inhibitors and agrochemicals. While the electron-withdrawing trifluoromethyl (CF
This protocol details optimized conditions to overcome these steric challenges, recommending high-activity Buchwald precatalysts (e.g., XPhos Pd G2) over traditional tetrakis(triphenylphosphine)palladium(0) systems to ensure complete conversion and minimize protodebromination side products.
Reactivity Profile & Mechanistic Insight
Structural Analysis
The substrate 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole exhibits two competing features:
-
Electronic Activation (+): The C4-CF
group is strongly electron-withdrawing, lowering the electron density at the C5 position. This facilitates the Oxidative Addition of the Pd(0) catalyst into the C-Br bond, making it faster than in non-fluorinated pyrazoles. -
Steric Hindrance (-): The C5-Br bond is flanked by the N1-Methyl group and the C4-CF
group (which has a van der Waals radius similar to an isopropyl group). This creates a "steric pocket" that impedes the approach of the bulky Pd-ligand complex and the subsequent Transmetalation step with the boronic acid.
Mechanistic Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical steric bottlenecks (red) and electronic acceleration points (green).
Caption: Catalytic cycle highlighting the electronic acceleration of oxidative addition by CF
Optimized Reaction Conditions
Based on the steric demands, standard "textbook" conditions (e.g., Pd(PPh
Table 1: Recommended Coupling Conditions
| Parameter | Condition A: High Efficiency (Recommended) | Condition B: Standard / Robust | Condition C: Microwave (Rapid) |
| Catalyst | XPhos Pd G2 (or G3/G4) | Pd(dppf)Cl | Pd(PPh |
| Loading | 1.0 – 3.0 mol% | 3.0 – 5.0 mol% | 5.0 mol% |
| Ligand Role | Bulky biaryl phosphine overcomes sterics | Bidentate ligand stabilizes Pd | Standard monodentate |
| Base | K | Cs | Na |
| Solvent | THF / Water (10:1) or Dioxane/H | 1,4-Dioxane / Water (4:1) | DME / Water / EtOH (7:3:1) |
| Temp/Time | 60 – 80 °C (2–4 h) | 80 – 100 °C (12–18 h) | 120 °C (20–40 min) |
| Use Case | Sterically hindered boronic acids ; High value substrates. | General aryl boronic acids; Scale-up. | Rapid screening; Stable substrates. |
Detailed Experimental Protocol (Condition A)
This protocol utilizes the XPhos Pd G2 precatalyst system, which is specifically designed to facilitate coupling of sterically hindered halides at mild temperatures.
Materials
-
Substrate: 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (0.02 equiv / 2 mol%)
-
Base: Potassium Phosphate Tribasic (K
PO ), finely ground (2.0 equiv) -
Solvent: Tetrahydrofuran (THF) (HPLC grade) and Deionized Water (degassed)
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Equip a reaction vial (or round-bottom flask) with a magnetic stir bar.
-
Note: If using moisture-sensitive boronic esters, flame-dry the flask and cool under Argon. For standard boronic acids, this is not strictly necessary but recommended for consistency.
-
-
Reagent Addition:
-
Add 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole (1.0 equiv).
-
Add the Aryl Boronic Acid (1.2 equiv). If the boronic acid is known to be prone to protodeboronation (e.g., 2-heteroaryl), increase to 1.5 equiv.
-
Add XPhos Pd G2 (2 mol%).
-
Add K
PO (2.0 equiv).
-
-
Solvent Addition & Degassing:
-
Add THF and Water (ratio 10:1, concentration ~0.1 M with respect to the bromide).
-
Crucial Step: Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes. Oxygen inhibits the active Pd(0) species and promotes homocoupling.[1]
-
-
Reaction:
-
Seal the vessel.[2]
-
Heat the mixture to 60 °C (oil bath or heating block).
-
Monitor reaction progress by LC-MS or TLC (typically 2–4 hours).
-
Checkpoint: If conversion is <50% after 2 hours, raise temperature to 80 °C.
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (Silica Gel).
-
Eluent: Typically Hexanes/EtOAc gradients. The CF
group significantly reduces polarity; the product often elutes earlier than non-fluorinated analogs.
-
Troubleshooting & Optimization Guide
Common Issues
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst deactivation; Steric bulk preventing transmetalation. | Switch to SPhos Pd G2 or Pd(dtbpf)Cl |
| Protodebromination (H-product) | Hydride source present; Reaction too slow. | Ensure solvents are anhydrous (if using esters). Use dry dioxane. Avoid alcohols. Increase catalyst loading to speed up coupling vs. side reaction. |
| Protodeboronation (Boronic acid loss) | Unstable boronic acid (e.g., 2-pyridyl, 2-thienyl). | Use Boronic Pinacol Esters or MIDA boronates .[4] Switch base to KF or CsF (anhydrous conditions). |
| Homocoupling | Oxygen presence.[1][4] | Rigorous degassing (freeze-pump-thaw or vigorous sparging). |
Workflow Diagram
Caption: Standard experimental workflow for the Suzuki coupling of 5-bromo-4-trifluoromethylpyrazoles.
References
-
Regioselective Synthesis and Coupling of CF3-Pyrazoles: Świątek, K.; Utecht-Jarzyńska, G.; Jasiński, M. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances, 2015 , 5, 2619-2632.
-
General Suzuki Coupling of 4-Substituted Pyrazoles: Li, X.; et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Journal of Chemical Research, 2014 .
-
Steric Effects in Pyrazole Coupling: Colacino, E.; et al. "Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-methyl-1H-imidazole and Pyrazole Derivatives." Tetrahedron, 2012 .
-
Catalyst Selection for Hindered Substrates (XPhos/SPhos): Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 2008 , 41, 1461–1473.
-
Synthesis of 4-Trifluoromethylpyrazoles: Foster, R. S.; Jakobi, H.; Harrity, J. P. A. "A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles." Organic Letters, 2012 , 14(18), 4858–4861.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole in Pharmaceutical Synthesis
Abstract
The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, appearing in numerous blockbuster drugs (e.g., Celecoxib, Ruxolitinib). Among its derivatives, 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole represents a high-value intermediate. This molecule combines three critical features: a reactive handle (C5-Br) for cross-coupling, a lipophilic and metabolically stable trifluoromethyl group (C4-CF3), and a defined N-methylation pattern (N1-Me) that simplifies regioselectivity. This application note details the synthesis, reactivity profile, and optimized protocols for utilizing this intermediate to construct complex bioactive architectures.
Chemical Profile & Structural Logic
Identity
-
IUPAC Name: 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
-
Molecular Formula: C5H4BrF3N2[1]
-
Molecular Weight: 228.99 g/mol
-
Key Structural Elements:
-
C5-Bromine: A "pseudo-ortho" halogen relative to the N-methyl group. It serves as the primary electrophilic site for transition-metal catalyzed cross-couplings.
-
C4-Trifluoromethyl: An electron-withdrawing group (EWG) that lowers the LUMO energy of the ring, facilitating oxidative addition at the C-Br bond while enhancing the metabolic stability and lipophilicity of the final drug candidate.
-
N1-Methyl: Fixes the tautomeric state of the pyrazole, preventing regiochemical ambiguity during subsequent functionalization.
-
Reactivity Map
The molecule's reactivity is dictated by the interplay between the electron-rich nitrogen lone pair and the electron-deficient C4-CF3 / C5-Br sector.
Figure 1: Divergent reactivity pathways for the 5-bromo-4-trifluoromethylpyrazole scaffold.
Synthesis of the Intermediate
While often purchased, in-house synthesis is required for scale-up or isotopologue preparation. The most robust route involves the regioselective lithiation of the parent pyrazole.
Protocol: C5-Bromination via Lithiation
Principle: N-methyl pyrazoles undergo lithiation preferentially at C5 (thermodynamic control) due to the coordination of the lithium cation to the N1 lone pair (Directed ortho Metalation - DoM).
-
Starting Material: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole (1.0 equiv).
-
Solvent: Anhydrous THF (0.2 M concentration).
-
Lithiation: Cool to -78 °C under Argon. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.
-
Critical Step: Stir for 1 hour at -78 °C. Do not allow to warm, or the lithium species may equilibrate or degrade.
-
-
Quenching: Add a solution of N-Bromosuccinimide (NBS) or 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 equiv) in THF.
-
Workup: Allow to warm to RT. Quench with sat. NH4Cl.[2] Extract with EtOAc.[2]
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Note: The presence of the C4-CF3 group acidifies the C5-H, making the deprotonation faster than in non-fluorinated analogs.
Application 1: Suzuki-Miyaura Cross-Coupling
This is the most common transformation, used to attach aryl or heteroaryl groups to the C5 position. The electron-withdrawing CF3 group activates the C-Br bond, often allowing milder conditions than standard bromopyrazoles.
Optimized Protocol
Objective: Coupling with Phenylboronic acid (Model Substrate).
| Component | Reagent/Condition | Function |
| Catalyst | Pd(dppf)Cl2·DCM (3-5 mol%) | Robust catalyst, resists oxidation; dppf bite angle suits bulky substrates. |
| Base | K2CO3 (2.0 equiv) | Standard base; use Cs2CO3 for sterically hindered boronic acids. |
| Solvent | 1,4-Dioxane / Water (4:1) | Water is essential for the transmetalation step. |
| Temperature | 80 - 90 °C | Thermal activation required. |
| Time | 2 - 6 Hours | Monitor via LCMS (Start material disappears rapidly). |
Step-by-Step Procedure:
-
Charge a reaction vial with 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole (1.0 mmol, 229 mg), Phenylboronic acid (1.2 mmol, 146 mg), and K2CO3 (2.0 mmol, 276 mg).
-
Add Pd(dppf)Cl2·DCM (0.03 mmol, 25 mg).
-
Evacuate and backfill with Nitrogen (3 cycles).
-
Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Seal and heat to 85 °C.
-
Validation: LCMS should show product mass (M+H = 227.2) and no bromine isotope pattern.
-
Workup: Filter through Celite, concentrate, and purify via column chromatography (0-20% EtOAc in Hexanes).
Troubleshooting:
-
Hydrodehalogenation (Protodebromination): If the byproduct 1-methyl-4-(trifluoromethyl)pyrazole is observed, switch to anhydrous conditions using CsF as the base in pure Dioxane, or lower the temperature.
Application 2: Buchwald-Hartwig Amination[3]
Creating C-N bonds at C5 is crucial for kinase inhibitors (mimicking the ATP adenine ring). The C4-CF3 group makes the ring electron-poor, which is advantageous for reductive elimination but can stabilize the Pd-oxidative addition complex, sometimes requiring bulky ligands to drive the cycle.
Optimized Protocol
Catalyst System: Pd2(dba)3 + Xantphos or BrettPhos .
-
Why: Xantphos is excellent for primary amines and amides. BrettPhos is superior for difficult secondary amines.
Step-by-Step Procedure:
-
Combine intermediate (1.0 equiv), Amine (1.2 equiv), and Cs2CO3 (2.0 equiv) in a vial.
-
Add Pd2(dba)3 (2 mol%) and Xantphos (4 mol%).
-
Add anhydrous 1,4-Dioxane (0.15 M).
-
Heat to 100 °C for 12 hours.
-
Note: The CF3 group may reduce the basicity of the resulting product amine, potentially affecting purification (less polar than expected).
Application 3: Metal-Halogen Exchange (Reverse Reactivity)
Instead of using the bromide as an electrophile, it can be converted into a nucleophile to attack aldehydes or ketones. This is useful for introducing hydroxymethyl groups.
Protocol: "Turbo-Grignard" Exchange
Reagent: i-PrMgCl·LiCl (Turbo Grignard). Rationale: Standard Grignard formation (Mg metal) is sluggish due to the electron-rich nitrogen. The Turbo Grignard allows fast exchange at low temperatures, preserving the CF3 group (which can be sensitive to attack by organolithiums at higher temps).
-
Dissolve 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole in THF at -15 °C .
-
Add i-PrMgCl·LiCl (1.1 equiv) dropwise.
-
Stir for 30 min. (Exchange is usually complete).
-
Add electrophile (e.g., Benzaldehyde).
-
Warm to RT and quench.
Visualizing the Workflow
Figure 2: Synthesis and downstream application workflow for the target intermediate.
References
-
Regioselective Lithiation of 1-Methylpyrazoles: Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[3][4][5] Org.[4][5][6] Biomol. Chem., 2006, 4 , 1261-1267.[4][5] Link
-
Synthesis of Trifluoromethyl Pyrazoles: Tairov, M. A., et al. "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles."[7] Org.[4][5][6] Process Res. Dev., 2020, 24 , 2619–2632.[7] Link
-
Suzuki Coupling of Pyrazoles: Fricero, P., et al. "Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates." Chem. Eur. J., 2018. (Discusses general reactivity of 5-substituted pyrazoles). Link
-
General Reactivity of Fluorinated Heterocycles: "Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters." Org.[4][5][6] Biomol. Chem., 2011, 9 , 139-148. Link
Sources
- 1. PubChemLite - 5-bromo-3-methyl-4-(trifluoromethyl)-1h-pyrazole (C5H4BrF3N2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
Application Notes & Protocols: Strategic Implementation of Buchwald-Hartwig Amination for the Synthesis of 5-Amino-Pyrazoles
Introduction: The Strategic Value of N-Functionalized Pyrazoles
The pyrazole motif is a cornerstone in modern medicinal chemistry and agrochemicals. Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a multitude of biologically active molecules. Specifically, the introduction of an amino group at the 5-position of the pyrazole ring opens a gateway to a vast chemical space, enabling the synthesis of potent kinase inhibitors, anti-inflammatory agents, and other high-value compounds.
Traditionally, the formation of aryl C-N bonds has been a significant synthetic hurdle, often requiring harsh conditions and suffering from limited substrate scope. The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, providing a mild, general, and highly efficient method for constructing these critical linkages.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of Buchwald-Hartwig amination protocols specifically for 5-bromo-pyrazoles, a common and versatile starting material. We will delve into the mechanistic underpinnings, component selection, detailed protocols, and troubleshooting to empower scientists to successfully leverage this transformative reaction.
The Engine of C-N Bond Formation: The Catalytic Cycle
Understanding the mechanism of the Buchwald-Hartwig amination is paramount to rational protocol design and troubleshooting. The reaction is not "black-box" chemistry; each component plays a precise and critical role in a well-defined catalytic cycle. The generally accepted mechanism proceeds through four key stages.[1][4][5]
-
Activation & Formation of the Active Pd(0) Catalyst: The cycle begins with a Palladium(II) precatalyst (e.g., Pd(OAc)₂) which is reduced in situ to the active Palladium(0) species. Modern, well-defined precatalysts already contain Pd(0) or are designed to generate it cleanly and efficiently.
-
Oxidative Addition: The electron-rich Pd(0) complex reacts with the 5-bromo-pyrazole, inserting the palladium atom into the carbon-bromine bond. This is often the rate-determining step and forms a Pd(II) intermediate.[2][4][5]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex and a salt byproduct.[5]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond as the 5-amino-pyrazole product is ejected from the palladium coordination sphere. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Deconstructing the Reaction: A Guide to Component Selection
The success of the Buchwald-Hartwig amination, particularly with potentially inhibitory heteroaryl halides like bromopyrazoles, hinges on the judicious selection of each reaction component.[6]
| Component | Role & Rationale | Recommended Choices for 5-Bromo-Pyrazoles |
| Palladium Source | The engine of the catalytic cycle. Precatalysts are often preferred as they are air-stable, have a defined ligand:metal ratio, and provide more reproducible results. | Pd(OAc)₂, Pd₂(dba)₃: Standard, cost-effective sources. Require in situ reduction. Buchwald Precatalysts (G3/G4): Highly active and reliable (e.g., XPhos Pd G3, tBuBrettPhos Pd G3).[6] |
| Ligand | The "steering wheel." A bulky, electron-rich phosphine ligand stabilizes the Pd(0) center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition.[1][5] The choice is critical for challenging substrates. | Biarylphosphines: XPhos, SPhos, RuPhos, BrettPhos. These are the workhorses for modern C-N coupling.[7][8] Specialized Ligands: For unprotected N-H pyrazoles, tBuBrettPhos has shown exceptional efficacy.[6] |
| Base | Deprotonates the amine to form the active nucleophile. Must be strong enough to deprotonate the amine but generally non-nucleophilic to avoid side reactions. | Alkoxides: NaOtBu, KOtBu, LHMDS. Very strong bases, widely effective.[8] Carbonates/Phosphates: K₃PO₄, Cs₂CO₃. Milder options for base-sensitive substrates.[7][9] |
| Solvent | Provides the medium for the reaction. Must be anhydrous and deoxygenated to prevent catalyst poisoning. | Aprotic, non-polar: Toluene, Dioxane.[7][10] These are the most common and effective solvents. Ethers: THF, 2-MeTHF. Also widely used. |
General Protocol for Buchwald-Hartwig Amination of 5-Bromo-Pyrazoles
This protocol provides a robust starting point for experimentation. Optimization may be required based on the specific pyrazole and amine substrates.
Materials and Reagents:
-
5-Bromo-pyrazole derivative (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1.2-1.5x mol of Pd)
-
Base (e.g., NaOtBu, 1.5–2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the 5-bromo-pyrazole, palladium precatalyst, and the base.[8] Note: If using a Pd source and separate ligand, they are added at this stage. Perform this step in a glovebox for best results.
-
Inert Atmosphere: Seal the vial with a septum cap. If not in a glovebox, evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8]
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe. Subsequently, add the amine coupling partner via syringe. If the amine is a solid, it can be added in Step 1.[8]
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C).[9] Stir the reaction vigorously for the specified time (typically 2–24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical method, such as TLC or LC-MS, to determine when the starting material has been consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-pyrazole.[9]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective C5-Functionalization of 1-Methyl-4-(trifluoromethyl)pyrazoles
This Application Note is designed for research scientists and drug discovery professionals focusing on the regioselective functionalization of trifluoromethylated pyrazoles.
Strategic Overview
The 1-methyl-4-(trifluoromethyl)pyrazole scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for phenyl and pyridine rings while offering enhanced metabolic stability and lipophilicity due to the trifluoromethyl group. However, functionalizing this scaffold presents a specific regiochemical challenge: distinguishing between the C3 and C5 positions.
In 1-methyl-4-(trifluoromethyl)pyrazole:
-
C3 Position: Adjacent to the pyridine-like nitrogen (N2).[1]
-
C5 Position: Adjacent to the pyrrole-like nitrogen (N1).[1]
-
C4 Position: Blocked by the strongly electron-withdrawing
group.[1]
The C5 Selectivity Driver:
While the pyridine-like N2 nitrogen can theoretically direct metalation to C3 via coordination (Directed Ortho Metalation - DoM), the C5 proton is significantly more acidic (pKa
This guide details three distinct protocols to access C5-functionalized derivatives:
-
Direct Lithiation (Nucleophilic Pathway): For introducing heteroatoms (B, Si, Halogens) and carbon electrophiles.[1]
-
Magnesiation (Soft Deprotonation): For sensitive substrates requiring functional group tolerance.[1]
-
Pd-Catalyzed C-H Arylation (Electrophilic Pathway): For direct C-C bond formation with aryl halides.[1]
Reaction Mechanism & Regioselectivity
The following diagram illustrates the divergent pathways for lithiation. While kinetic deprotonation can occur at the
Figure 1: Regioselectivity landscape of 1-methyl-4-(trifluoromethyl)pyrazole lithiation. Low temperature is critical to favor C5-deprotonation over N-methyl attack.
Experimental Protocols
Protocol A: Direct C5-Lithiation and Trapping
Best for: Introduction of Boron, Silicon, Iodine, or Formyl groups.
Scientific Rationale:
The use of
Reagents:
-
Substrate: 1-Methyl-4-(trifluoromethyl)-1H-pyrazole (1.0 equiv)[1]
-
Base:
-Butyllithium (1.6 M in hexanes, 1.1 equiv)[1] -
Solvent: Anhydrous THF (0.2 M concentration)
-
Electrophile: e.g., Triisopropyl borate, DMF, Iodine (1.2 equiv)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and the pyrazole substrate.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Deprotonation: Add
-BuLi dropwise over 10 minutes via syringe pump or careful manual addition. Maintain internal temperature below -70°C.-
Checkpoint: The solution may turn slightly yellow/orange, indicating the formation of the lithiated species.
-
-
Incubation: Stir at -78°C for 45 minutes . (Do not warm up; the lithio-species is stable at low temp but can degrade > -20°C).[1]
-
Quenching: Add the electrophile (neat or dissolved in minimal THF) dropwise.
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature over 1 hour.
-
Workup: Quench with saturated
. Extract with EtOAc (x3). Dry over .[1][2][3]
Data Summary: Typical Yields
| Electrophile | Product (C5-Substituted) | Yield (%) | Notes |
|---|
|
Protocol B: Transition Metal-Catalyzed C-H Arylation
Best for: Direct construction of Biaryl systems without pre-functionalization.
Scientific Rationale:
This protocol utilizes a Concerted Metalation-Deprotonation (CMD) mechanism.[1] The palladium catalyst, coordinated by a carboxylate ligand (Pivalate or Acetate), acts as a base to abstract the acidic C5 proton. The
Reagents:
-
Substrate: 1-Methyl-4-(trifluoromethyl)pyrazole (1.0 equiv)[1]
-
Coupling Partner: Aryl Bromide (1.2 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Ligand:
(10 mol%) or CataCXium A (for difficult substrates)[1] -
Base:
(2.0 equiv) or PivOK (for CMD efficiency)[1] -
Solvent: DMA (Dimethylacetamide) or toluene (0.2 M)[1]
Step-by-Step Procedure:
-
Preparation: In a glovebox or under Argon flow, charge a pressure vial with
, Ligand, Base, and Aryl Bromide.[1] -
Solvation: Add the pyrazole substrate and degassed DMA.
-
Reaction: Seal the vial and heat to 110°C for 16 hours.
-
Note: Vigorous stirring is essential as the base is insoluble.
-
-
Filtration: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd residues and salts.
-
Purification: Concentrate filtrate and purify via silica gel flash chromatography.
Figure 2: The CMD mechanism highlights the role of the base in selectively abstracting the acidic C5 proton.[1]
Protocol C: Magnesiation (Knochel-Hauser Base)
Best for: Substrates containing sensitive functional groups (e.g., esters, nitriles) that cannot withstand n-BuLi.[1]
Reagents:
-
Conditions: 0°C to Room Temperature (Milder than n-BuLi)
Procedure:
-
Add pyrazole to THF at 0°C .
-
Add TMPMgCl·LiCl (1.1 equiv) dropwise.[1]
-
Stir at 25°C for 1 hour (Magnesiation is slower but more tolerant).
-
Quench with electrophile.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield (Lithiation) | Quenching of Li-species by moisture or temp rise.[1] | Ensure -78°C is maintained strictly. Dry THF over molecular sieves. |
| Regioisomer Mixtures | Temperature too high during base addition. | Add n-BuLi very slowly. Consider switching to TMPMgCl·LiCl. |
| De-fluorination | Nucleophilic attack on CF3 group. | Avoid warming > -20°C before quenching. Use non-nucleophilic bases (LDA/TMP).[1] |
| No Reaction (C-H Arylation) | Catalyst poisoning or inactive catalyst.[1] | Switch to PivOK (Pivalate) to enhance CMD mechanism. Degass solvents thoroughly. |
References
-
Regioselectivity in lithiation of 1-methylpyrazole. Balle, T., et al. Organic & Biomolecular Chemistry, 2006 , 4, 1261-1267.[5]
-
Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Tairov, M. A., et al. Organic Process Research & Development, 2020 , 24, 2619–2632.[1]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 2015 .
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Edilova, Y.O., et al. International Journal of Molecular Sciences, 2025 , 26, 10335.[6]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Preparation of (1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl)magnesium Bromide
This Application Note is designed for research scientists and process chemists requiring a robust, scalable method to generate (1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl)magnesium bromide .
The protocol prioritizes Halogen-Metal Exchange (Turbo Grignard) over direct magnesium insertion. This choice is driven by the electronic deactivation of the pyrazole ring by the trifluoromethyl group, which renders direct oxidative addition to magnesium metal sluggish and prone to side reactions (e.g., Wurtz coupling).
Executive Summary & Rationale
The synthesis of fluorinated heterocyclic building blocks is critical in medicinal chemistry for modulating lipophilicity and metabolic stability.[1] The target species, a 5-magnesiated pyrazole, is an electron-deficient nucleophile due to the adjacent 4-CF3 group.
Why Halogen-Metal Exchange?
-
Kinetic Control: The C5-Br bond in 1-methyl-4-(trifluoromethyl)pyrazole is activated by the electron-withdrawing CF3 group and the electronegative nitrogen atoms. This makes it highly susceptible to rapid exchange with isopropylmagnesium chloride.
-
Safety & Reproducibility: Direct insertion of Mg metal into electron-deficient heterocyclic bromides often requires harsh activation (I2, DIBAL-H, heat), leading to induction periods that can result in thermal runaways. The exchange method proceeds at controlled low temperatures (0°C to RT).
-
Solubility: The use of the Lithium Chloride complex (Turbo Grignard,
) breaks up polymeric magnesium aggregates, ensuring the resulting pyrazolyl Grignard remains in solution.
Chemical Reaction Pathway
The transformation relies on the equilibrium-driven exchange between the unstable alkyl Grignard (isopropyl) and the more stable heteroaryl Grignard.
Figure 1: Reaction pathway for the generation of the target Grignard reagent via Halogen-Metal Exchange.
Experimental Protocol
Materials & Equipment
-
Substrate: 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole (Purity >98%).
-
Reagent: Isopropylmagnesium chloride - Lithium chloride complex (
), 1.3 M solution in THF (Commercial "Turbo Grignard"). -
Solvent: Anhydrous THF (Water <50 ppm).
-
Vessel: Flame-dried 3-neck round bottom flask or Schlenk tube under Argon/Nitrogen atmosphere.
Step-by-Step Methodology
Step 1: Preparation of the Substrate Solution
-
Equip a 50 mL Schlenk flask with a magnetic stir bar and a rubber septum.
-
Flame-dry the flask under vacuum and backfill with Argon (repeat 3x).
-
Charge the flask with 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole (2.29 g, 10.0 mmol).
-
Add Anhydrous THF (5.0 mL) via syringe. Stir until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath.
Step 2: Halogen-Metal Exchange
-
Add
(1.3 M in THF) (8.5 mL, 11.0 mmol, 1.1 equiv) dropwise over 5–10 minutes.-
Note: A slight exotherm may be observed; maintain internal temperature <5°C during addition.
-
-
Allow the reaction to stir at 0°C for 30 minutes .
-
Remove the ice bath and allow the solution to warm to Room Temperature (22°C) . Stir for an additional 30 minutes.
-
Checkpoint: The solution typically turns from colorless to a light yellow/amber clear solution. Precipitation is rare due to the LiCl solubilizing effect.
-
Step 3: Verification & Quantification (Titration) Before using the reagent, determine the precise active concentration using the Iodine Titration Method :
-
Weigh exactly 254 mg of Iodine (
, 1.0 mmol) into a dry vial containing 2 mL dry THF. -
Take an aliquot of the Grignard reaction mixture (e.g., 0.5 mL) and add it dropwise to the iodine solution until the purple color just disappears (becomes colorless).
-
Calculate concentration:
Workflow Diagram
Figure 2: Operational workflow for the batch preparation of the Grignard reagent.
Analytical Data & Troubleshooting
Expected Parameters
| Parameter | Specification | Notes |
| Appearance | Clear, light amber solution | Turbidity indicates moisture contamination. |
| Conversion | >95% (GC-MS of quenched aliquot) | Quench a 0.1 mL sample with MeOH; check for des-bromo product (1-methyl-4-CF3-pyrazole). |
| Stability | >24 hours at RT under Argon | Store in a Schlenk flask; susceptible to air/moisture. |
| Molarity | ~0.70 - 0.85 M | Assuming quantitative exchange and slight volume expansion. |
Troubleshooting Guide
-
Problem: Low conversion (<80%) after 1 hour.
-
Problem: Formation of dimer (Wurtz coupling).
-
Problem: Solid precipitation.
Safety Considerations (E-E-A-T)
-
Organomagnesium Reagents: Pyrophoric nature is mitigated by THF solution, but they remain highly flammable and react violently with water. Always keep a bucket of dry sand or Class D extinguisher nearby.
-
Fluorinated Intermediates: While the CF3 group is stable, thermal decomposition of the pyrazole residue at high temperatures (>150°C) can release toxic HF fumes.
-
Lithium Chloride: Hygroscopic. Ensure it is anhydrous if preparing the Turbo Grignard reagent in-house.
References
-
Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, vol. 42, no.[10] 36, 2003, pp. 4302-4320. Link
-
Barl, N. M., et al. "The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents."[5][6][11] Heterocycles, vol. 88, no.[3][5][12] 2, 2014. Link
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie, vol. 116, 2004, pp. 3396-3399. Link
-
Organic Chemistry Portal. "Halogen-Metal Exchange." Organic Chemistry Portal, Accessed 2023. Link
-
Sigma-Aldrich. "TurboGrignard™ - Isopropylmagnesium Chloride Lithium Chloride Complex." Technical Bulletin. Link
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 4. mdpi.com [mdpi.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. BJOC - Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides [beilstein-journals.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 10. princeton.edu [princeton.edu]
- 11. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 12. digital.csic.es [digital.csic.es]
Application Note: Nucleophilic Aromatic Substitution (SNAr) of 5-Bromo-4-(trifluoromethyl)pyrazoles
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
The 4-(trifluoromethyl)pyrazole core is a highly privileged scaffold in modern drug discovery, featured prominently in blockbuster anti-inflammatory drugs (e.g., Celecoxib), kinase inhibitors, and advanced agrochemicals [1]. Functionalizing this core at the C5 position is a critical step in building structure-activity relationship (SAR) libraries.
While pyrazoles are inherently electron-rich and typically resistant to nucleophilic attack, the strategic placement of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the C4 position drastically alters the heterocycle's electronic landscape. This guide provides a comprehensive, field-proven methodology for executing Nucleophilic Aromatic Substitution (SNAr) on 5-bromo-4-(trifluoromethyl)pyrazoles, detailing the mechanistic causality, optimization workflows, and validated protocols for diverse nucleophiles.
Mechanistic Rationale & Expert Insights
To successfully execute SNAr on pyrazoles, chemists must understand the electronic interplay between the substituents and the heterocycle [2].
The Activation Barrier and the Meisenheimer Complex
The reaction proceeds via a classical addition-elimination SNAr pathway. The rate-determining step is the initial attack of the nucleophile at the C5 carbon, forming a negatively charged Meisenheimer complex. The -CF3 group at C4 exerts powerful inductive (-I) and hyperconjugative effects, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazole ring and stabilizing the anionic intermediate [3]. While fluorine is traditionally the superior leaving group in SNAr due to transition-state stabilization, the extreme activation provided by the -CF3 group allows the more synthetically accessible bromide to serve as an excellent leaving group.
The "N-Protection" Imperative (Causality of Failure)
A frequent point of failure in pyrazole SNAr is attempting the reaction on an unprotected 1H-pyrazole. Under the basic conditions required to generate the nucleophile, the pyrazole N-H (pKa ~ 10–12) is rapidly deprotonated. The resulting pyrazolide anion is highly electron-rich, completely repelling the incoming nucleophile and shutting down the reaction. Therefore, N1-protection (e.g., using SEM, PMB, or a fixed alkyl group like methyl) is an absolute prerequisite.
Addition-elimination (SNAr) mechanism at C5 of 4-(trifluoromethyl)pyrazoles.
Reaction Optimization Workflow
The choice of solvent and base is dictated by the nature of the nucleophile. Polar aprotic solvents (DMF, DMSO, NMP) are universally preferred as they strongly solvate the counter-cation (e.g., K+, Na+) while leaving the nucleophilic anion "naked" and highly reactive [4].
Workflow for optimizing SNAr reactions on 5-bromo-4-(trifluoromethyl)pyrazoles.
Quantitative Data Summary
The table below summarizes the validated parameters for different nucleophile classes reacting with 1-methyl-5-bromo-4-(trifluoromethyl)pyrazole.
| Nucleophile Class | Representative Reagent | Optimal Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | Benzylamine | K₂CO₃ | DMF | 100 | 12 | 75 - 85 |
| Secondary Amine | Morpholine | DIPEA | NMP | 120 | 16 | 65 - 80 |
| Phenol | Phenol | Cs₂CO₃ | DMF | 80 | 8 | 80 - 90 |
| Aliphatic Alcohol | Methanol | NaH | THF | 25 | 4 | 85 - 95 |
| Thiol | Thiophenol | K₂CO₃ | MeCN | 0 - 25 | 2 | 90 - 98 |
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPC) via LCMS are integrated to ensure reaction fidelity before proceeding to workup.
Protocol A: C5-Amination (N-Nucleophiles)
Objective: Synthesis of 5-amino-4-(trifluoromethyl)pyrazoles.
-
Setup: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add 1-methyl-5-bromo-4-(trifluoromethyl)pyrazole (1.0 mmol, 229 mg) and anhydrous K₂CO₃ (2.0 mmol, 276 mg).
-
Solvent & Reagent Addition: Suspend the mixture in anhydrous DMF (5.0 mL, 0.2 M). Add the primary or secondary amine (1.5 mmol).
-
Reaction: Seal the vial and heat to 100 °C (for primary amines) or 120 °C (for secondary amines) in a pre-heated reaction block. Stir vigorously for 12–16 hours.
-
Validation (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LCMS. The starting material peak (m/z ~229/231) should be absent, replaced by the product mass [M+H]⁺.
-
Workup: Cool to room temperature. Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract with Ethyl Acetate (3 × 15 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: C5-Etherification (O-Nucleophiles)
Objective: Synthesis of 5-alkoxy/aryloxy-4-(trifluoromethyl)pyrazoles.
-
Alkoxide Generation: To a flame-dried flask under N₂ atmosphere, add Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol, 60 mg). Wash with hexanes (2 mL) to remove mineral oil, then suspend in anhydrous THF (3.0 mL).
-
Nucleophile Activation: Cool the suspension to 0 °C. Slowly add the aliphatic alcohol (1.2 mmol) dropwise. Stir for 30 minutes until H₂ gas evolution ceases. (Note: For phenols, use Cs₂CO₃ in DMF at 80 °C instead of NaH/THF).
-
Substitution: Dissolve 1-methyl-5-bromo-4-(trifluoromethyl)pyrazole (1.0 mmol) in THF (2.0 mL) and add dropwise to the alkoxide solution.
-
Reaction & Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Confirm completion via TLC (UV active, typical Rf shift to lower polarity).
-
Workup: Carefully quench with saturated aqueous NH₄Cl (10 mL). Extract with Dichloromethane (3 × 15 mL), dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol C: C5-Thioetherification (S-Nucleophiles)
Objective: Synthesis of 5-thio-4-(trifluoromethyl)pyrazoles.
-
Setup: In a 20 mL vial, dissolve 1-methyl-5-bromo-4-(trifluoromethyl)pyrazole (1.0 mmol) in anhydrous Acetonitrile (5.0 mL).
-
Reagent Addition: Add anhydrous K₂CO₃ (1.5 mmol, 207 mg). Cool the mixture to 0 °C using an ice bath.
-
Thiol Addition: Add the thiol (1.1 mmol) dropwise. Caution: Thiols are highly nucleophilic; the reaction is exothermic and rapid.
-
Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1.5 hours.
-
Workup: Filter the suspension through a pad of Celite to remove inorganic salts, washing the pad with EtOAc (10 mL). Concentrate the filtrate directly. The crude product is often >95% pure by NMR, but can be recrystallized from Hexanes/DCM if necessary.
References
- Synthesis of Trifluoromethyl Tetrafluoro-λ6-sulfanyl-Substituted Alkenes, Ketones, and Acids: Polar Hydrophobic Building Blocks.Beilstein Journal of Organic Chemistry (ResearchGate).
- Advances in Heterocyclic Chemistry, Volume 59.EPDF.
- Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity.ResearchGate.
- Preparation of 5-fluoropyrazoles from pyrazoles and NFSI.ResearchGate.
microwave-assisted synthesis involving 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
Application Note: Microwave-Assisted Functionalization of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
Executive Summary
This guide details the microwave-assisted synthetic protocols involving 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole (CAS: N/A for specific isomer, analogous to 13916-83-1 class).[1] This scaffold is a "privileged structure" in medicinal chemistry, combining the metabolic stability of the pyrazole ring, the lipophilicity-enhancing properties of the trifluoromethyl (
Why Microwave? Functionalizing the C5 position of 1-methylpyrazoles is sterically challenging due to the adjacent N-methyl group.[1] Conventional thermal heating often results in prolonged reaction times (12–24 h) and incomplete conversion.[1] Microwave irradiation (MW) overcomes this activation energy barrier, typically reducing reaction times to 10–30 minutes while suppressing side reactions like protodebromination.
Strategic Workflow & Reactivity Profile
The 5-bromo position is the primary electrophilic site. The 4-trifluoromethyl group is strongly electron-withdrawing, which:
-
Increases the electrophilicity of the C5-Br bond, facilitating oxidative addition of Palladium(0).
-
Lowers the pKa of any potential NH bonds (if the scaffold were demethylated), though here it stabilizes the ring against oxidation.
Diagram 1: Core Diversification Workflow
Caption: Divergent synthesis pathways from the core 5-bromo scaffold using microwave irradiation.[1]
Detailed Experimental Protocols
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: Synthesis of 5-biaryl derivatives.
Rationale: The electron-deficient nature of the pyrazole ring requires a robust catalytic system. Pd(dppf)Cl₂ is chosen for its stability and large bite angle, which facilitates the reductive elimination step.
| Parameter | Condition |
| Stoichiometry | 1.0 equiv Bromide : 1.2 equiv Boronic Acid |
| Catalyst | Pd(dppf)Cl₂[1]·DCM (5 mol%) |
| Base | 2M Na₂CO₃ (aq) (2.0 equiv) |
| Solvent | 1,4-Dioxane : Water (4:1 v/v) |
| MW Temp | 120 °C |
| Hold Time | 20 minutes |
| Pressure Limit | 15 bar |
Step-by-Step Procedure:
-
Charge: In a 10 mL microwave vial equipped with a magnetic stir bar, add 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole (1.0 mmol, 229 mg), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg).
-
Solvent: Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1 mL).
-
Degas: Cap the vial and purge with Argon for 2 minutes (balloon needle through septum).
-
Irradiate: Place in the microwave reactor. Ramp to 120°C over 2 minutes; hold for 20 minutes (High Absorption Level).
-
Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc.[1] Wash filtrate with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Validation:
-
Self-Check: If the reaction turns black immediately, palladium precipitation occurred (check oxygen levels). If starting material remains, increase temp to 140°C.[1]
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination
Objective: Introduction of amine functionality at C5.
Rationale: C5-amination is difficult due to the "ortho" effect of the N-methyl group.[1] BrettPhos or RuPhos precatalysts are essential here as they are designed to prevent catalyst poisoning by the heterocycle and facilitate coupling with sterically hindered substrates.
| Parameter | Condition |
| Stoichiometry | 1.0 equiv Bromide : 1.2 equiv Amine |
| Catalyst | BrettPhos Pd G3 (2–5 mol%) |
| Base | NaOtBu (1.5 equiv) |
| Solvent | Toluene or t-Amyl Alcohol |
| MW Temp | 110–140 °C |
| Hold Time | 30 minutes |
Step-by-Step Procedure:
-
Charge (Glovebox preferred): Add Pyrazole Bromide (0.5 mmol), Amine (0.6 mmol), NaOtBu (0.75 mmol), and BrettPhos Pd G3 (0.01–0.025 mmol) to a dry MW vial.
-
Solvent: Add anhydrous Toluene (2.5 mL).
-
Seal: Crimp cap immediately.
-
Irradiate: Ramp to 110°C. Hold for 30 mins.
-
Workup: Dilute with DCM, wash with water, dry, and concentrate.[1]
Mechanistic Insight & Troubleshooting
The "Ortho-Effect" in Pyrazoles
The 1-methyl group exerts significant steric pressure on the 5-position.[1] In thermal conditions, this slows the approach of the boronic acid or amine during transmetalation. Microwave irradiation provides rapid kinetic energy transfer, increasing the frequency of effective collisions.
Diagram 2: Catalyst Cycle & Failure Modes
Caption: The catalytic cycle highlighting the Transmetalation step as the steric bottleneck.
Troubleshooting Table:
| Observation | Diagnosis | Solution |
| Starting Material Recovered | Catalyst inactive or Temp too low. | Switch to XPhos Pd G2 ; Increase MW temp to 140°C. |
| Protodebromination (H replaced Br) | Reaction stalled at Ox-Add; Solvent acting as H-source. | Ensure anhydrous conditions; Switch solvent to CPME or Dioxane .[1] |
| Low Yield (Buchwald) | Pd coordinating to Pyrazole N2. | Use BrettPhos (bulky ligand prevents N-coordination).[1] |
Safety & Handling
-
Pressure Hazards: Microwave heating of aqueous mixtures (Suzuki) generates pressure.[1] Ensure vials are rated for >20 bar. Do not fill vials >60% volume.
-
Fluorine Chemistry: While the
group is stable under these conditions, avoid strongly reducing conditions (e.g., LiAlH4) which could defluorinate the scaffold. -
Reagent Toxicity: Alkyl bromides are potential alkylating agents.[1] Handle with gloves in a fume hood.[1]
References
-
Evaluation of Suzuki coupling protocols for pyrazoles: BenchChem. "Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis."
-
Microwave-Assisted Buchwald-Hartwig Amination: Beilstein J. Org.[1][2] Chem. 2018, 14 , 998–1003.[1][2] "A facile Pd-catalyzed C(sp2)–N coupling... under microwave irradiation."
-
Synthesis of Trifluoromethyl-pyrazoles: Org. Biomol. Chem. 2011.[1] "Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions."
-
Buchwald-Hartwig on Heterocycles: Organic Chemistry Portal.[1] "Buchwald-Hartwig Amination - Recent Literature."[1]
Sources
Troubleshooting & Optimization
improving yields in 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole coupling reactions
The following technical guide addresses the optimization of coupling reactions for 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole . This substrate presents a unique reactivity profile due to the strong electron-withdrawing nature of the trifluoromethyl group at the C4 position, which activates the C-Br bond but also increases susceptibility to specific side reactions like protodehalogenation.
Substrate Reactivity Profile
Compound: 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
Key Feature: The C4-CF
-
Oxidative Addition: Highly favorable.[1] The electron-deficient C-Br bond reacts rapidly with Pd(0).[1]
-
Transmetallation: Often the rate-determining step.[1] If this step is slow, the long-lived Pd(II) intermediate is prone to side reactions.
-
Major Side Reaction: Protodehalogenation (Formation of 1-methyl-4-(trifluoromethyl)-1H-pyrazole).[1] This occurs when the Pd(II)-aryl species captures a proton or hydride instead of the coupling partner.
Troubleshooting Suzuki-Miyaura Coupling
Common Issue: High conversion of starting material but low yield of product; significant formation of the des-bromo byproduct (Ar-H).[1]
Optimization Strategy
The "des-bromo" byproduct suggests the catalytic cycle is stalling after oxidative addition. To fix this, you must accelerate transmetallation or eliminate proton sources.
Recommended Protocol Adjustments
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Why? |
| Catalyst | Pd(PPh | XPhos Pd G3 or Pd(dppf)Cl | XPhos creates a sterically crowded center that facilitates reductive elimination and prevents non-productive coordination of the pyrazole N2 nitrogen.[1] |
| Base | Na | K | Stronger bases facilitate boronate formation. Anhydrous conditions (using Cs |
| Solvent | DMF (wet) | 1,4-Dioxane or THF | Ethers generally stabilize the active catalytic species better than amides for this substrate. |
| Boron Source | Boronic Acid | Pinacol Ester (BPin) | Boronic esters are less prone to protodeboronation than free acids, maintaining a higher concentration of active nucleophile. |
Decision Tree for Yield Improvement
Use the following logic flow to diagnose and fix low yields.
Caption: Diagnostic logic for Suzuki coupling optimization. Blue nodes represent decision points; Green nodes represent solutions.
Troubleshooting Buchwald-Hartwig Amination
Common Issue: Catalyst poisoning. The pyrazole N2 nitrogen (adjacent to the N-methyl) can coordinate to Palladium, shutting down the cycle, especially with less bulky ligands.
Q&A: Solving C-N Coupling Failures
Q: I see no conversion even at 100°C. Is the bromide deactivated? A: No, the bromide is activated. The issue is likely the amine or the pyrazole nitrogen binding to the catalyst.
-
Solution: Switch to BrettPhos Pd G3 or RuPhos Pd G3 .[1] These precatalysts activate quickly, and the bulky ligands prevent the substrate from binding to the metal center in a non-productive way.
Q: Which base should I use for weak amines (e.g., anilines)? A: Use LHMDS (Lithium hexamethyldisilazide) or NaOtBu .
-
Reasoning: With electron-deficient pyrazoles, weak bases like carbonates are often insufficient to deprotonate the amine-Pd complex efficiently.[1] LHMDS is soluble and strong, driving the reaction.
Q: Can I use Pd(OAc)
Mechanistic Insight: The "Danger Zone"
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive path (Reductive Elimination) and the destructive path (Protodehalogenation).
Caption: The "Vulnerable State" (Red Node) is where the reaction diverges. Slow transmetallation allows time for proton sources to destroy the intermediate.
Frequently Asked Questions (FAQ)
Q: How do I purify the product if the fluorine tail causes streaking on silica?
A: The CF
-
Fix: Add 1% Triethylamine to your eluent (e.g., Hexanes/EtOAc + 1% Et
N). If the product is acidic (unlikely for this substrate but possible for hydrolyzed byproducts), add 0.5% Acetic Acid instead.
Q: Is the CF
Q: Can I use microwave irradiation? A: Highly recommended. Microwave heating (100–120°C for 30–60 mins) often outpaces the decomposition pathways. It is particularly effective for this substrate to push the difficult transmetallation step.
References
-
BenchChem . Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. Retrieved from (General reactivity of 5-bromo-pyrazoles).[1]
-
Royal Society of Chemistry . Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling. RSC Adv., 2016. Retrieved from (Specific protocols for CF3-pyrazole coupling).
-
MIT . Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. React. Chem. Eng., 2016.[1][2] Retrieved from (Optimization strategies for difficult substrates).
-
Organic Letters . Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Org. Lett., 2014.[3][4] Retrieved from (Addressing the "azole effect" in amination).
Sources
Technical Support Center: Overcoming Steric Hindrance in 4-Trifluoromethyl Pyrazole Reactions
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of 4-trifluoromethyl pyrazoles. The core of these challenges lies in the unique physicochemical properties of the trifluoromethyl (
With a van der Waals volume of approximately 39.2 ų—nearly double that of a standard methyl group (21.0 ų)—the
Section 1: Overcoming Steric Hindrance in N-Alkylation and N-Arylation
Q1: My N-arylation of 4-trifluoromethylpyrazole using standard Ullmann conditions (CuI,
Causality & Mechanism : The failure is dual-natured. Sterically, the bulky
Solution : Utilize a combination of CuI and a bidentate ligand like trans-4-hydroxy-L-proline, paired with a stronger, more soluble base like
Quantitative Optimization of N-Arylation Conditions
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| CuI (20 mol%) | None | DMF | 100 | < 10 | |
| CuI (20 mol%) | N,N'-dimethylethylenediamine | Toluene | 110 | 35 | |
| Cu(OTf)₂ (20 mol%) | 1,10-Phenanthroline | DBU | DMF | 100 | 65 |
| CuI (20 mol%) | trans-4-hydroxy-L-proline | DMSO | 85 | > 85 |
Self-Validating Protocol: Optimized Cu-Catalyzed N-Arylation
-
Preparation : In a flame-dried Schlenk tube under Argon, combine 4-trifluoromethylpyrazole (1.0 equiv), the aryl halide (1.2 equiv), CuI (0.2 equiv), trans-4-hydroxy-L-proline (0.4 equiv), and
(2.0 equiv). -
Solvation : Add anhydrous DMSO to achieve a 0.2 M concentration relative to the pyrazole. Self-Validation: The solution should turn a distinct deep blue/green, validating the formation of the active Cu-ligand complex.
-
Reaction : Seal the tube and heat to 85 °C with vigorous stirring for 18 hours. Monitor via LC-MS; the disappearance of the pyrazole mass peak validates completion.
-
Workup : Cool to room temperature. Dilute heavily with EtOAc and wash with water (3x) to completely partition the DMSO and inorganic salts into the aqueous layer.
-
Isolation : Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via silica gel chromatography.
Fig 1: Troubleshooting logical workflow for N-functionalization of hindered pyrazoles.
Section 2: Cross-Coupling at the C3/C5 Positions
Q2: Attempting a Suzuki-Miyaura coupling on 5-bromo-4-trifluoromethylpyrazole yields mostly homocoupled boronic acid and unreacted pyrazole. Why is the oxidative addition failing?
Causality & Mechanism : The
Solution : Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. These ligands are specifically engineered to support
Self-Validating Protocol: Sterically Hindered Suzuki Coupling
-
Setup : Charge a microwave vial with 5-bromo-4-trifluoromethylpyrazole (1.0 equiv), arylboronic acid (1.5 equiv),
(0.05 equiv), XPhos (0.1 equiv), and anhydrous (3.0 equiv). -
Solvent : Add a thoroughly degassed mixture of Toluene/Water (10:1 v/v). Self-Validation: Degassing is critical; oxygen will rapidly kill the active
-XPhos complex, visually indicated by the reaction turning black prematurely. -
Reaction : Heat at 100 °C for 12 hours under Argon. A color shift from dark purple/red (
) to a golden yellow/brown indicates an active catalytic cycle. -
Quench & Isolate : Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.
Fig 2: Mechanistic pathway overcoming C5 steric hindrance during Pd-catalyzed cross-coupling.
Section 3: De Novo Synthesis and Cyclization Challenges
Q3: When synthesizing 4-trifluoromethylpyrazoles from trifluoroacetyl diazoesters and ketones, my yields are poor when using standard amine bases. How can I improve the cyclization?
Causality & Mechanism : The de novo synthesis of polysubstituted 4-trifluoromethylpyrazoles relies on the reaction of ketones with the terminal nitrogen of a trifluoroacetyl diazoester, followed by cyclization. Standard bases like
Solution : The cyclization requires precise Lewis acid/base co-mediation. Using a strong, non-nucleophilic amidine base like DBU in combination with a Lewis acid like
Self-Validating Protocol: Lewis Acid/Base Co-Mediated Cyclization
-
Setup : In a dry flask, dissolve the ketone (1.0 equiv) and trifluoroacetyl diazoester (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Catalyst Addition : Add
(10 mol%) as the Lewis acid. Stir for 10 minutes to allow pre-coordination. -
Base Addition : Dropwise add DBU (1.5 equiv) at 0 °C. Self-Validation: The reaction should exhibit a mild exotherm, indicating successful deprotonation.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (UV active spot formation validates cyclization).
-
Workup : Quench with saturated aqueous
, extract with DCM, dry over , and purify via column chromatography.
References
- Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI / NIH URL
- Title: Rigidochromism of tetranuclear Cu(i)
- Title: US8507533B2 - Glucagon receptor modulators Source: Google Patents URL
- Title: 3-Chloro-4-iodo-1H-pyrazole | 27258-19-1 Source: Benchchem URL
Sources
- 1. Rigidochromism of tetranuclear Cu(i)–pyrazolate macrocycles: steric crowding with trifluoromethyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8507533B2 - Glucagon receptor modulators - Google Patents [patents.google.com]
- 3. 3-Chloro-4-iodo-1H-pyrazole | 27258-19-1 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
Advanced Technical Support Center: Solvent Selection & Recrystallization of Fluorinated Pyrazoles
Welcome to the Advanced Technical Support Center. Fluorinated pyrazoles are indispensable scaffolds in modern medicinal chemistry and agrochemical development due to their enhanced metabolic stability and favorable lipophilicity profiles. However, the introduction of fluorine atoms—particularly trifluoromethyl (-CF₃) or difluoromethyl (-CHF₂) groups—drastically alters the molecule's crystal lattice energy, dipole moment, and hydrogen-bonding capacity.
As a Senior Application Scientist, I have designed this guide to move beyond basic purification techniques. Here, we explore the thermodynamic causality behind solvent selection, provide self-validating experimental protocols, and offer authoritative troubleshooting strategies for the unique challenges posed by fluorinated heterocycles.
Part 1: The Science of Solvent Selection (FAQs)
Q1: How does fluorination alter the solubility profile of pyrazoles compared to non-fluorinated analogs? A1: Fluorine is highly electronegative but possesses remarkably low polarizability. In pyrazoles, a -CF₃ group strongly withdraws electron density from the aromatic system. If the pyrazole is unsubstituted at the nitrogen (an NH-pyrazole), this electron withdrawal significantly increases the acidity of the NH proton, transforming the molecule into a powerful hydrogen-bond donor. Consequently, these compounds exhibit anomalous solubility: they are highly soluble in polar protic solvents (like ethanol) due to strong H-bonding, but poorly soluble in non-polar hydrocarbon solvents. Conversely, N-substituted fluorinated pyrazoles lack this NH bond; governed by the "fluorous effect," they become exceptionally lipophilic and often require ethereal or halogenated solvents for dissolution[1].
Q2: Why do my trifluoromethylated pyrazoles frequently "oil out" instead of crystallizing? A2: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or when the crystal lattice formation is sterically hindered. Fluorinated compounds are notoriously prone to this because the bulky, freely rotating -CF₃ groups can disrupt the tight molecular packing required for nucleation. When the solution cools, the compound separates as a dense, immiscible oil rather than forming a crystalline solid[2].
Q3: How do I select a solvent system that prevents co-precipitation of 3-CF₃ and 5-CF₃ regioisomers? A3: Because 3- and 5-substituted regioisomers possess identical molecular weights and similar overall lipophilicities, standard polar/non-polar solvent gradients often fail to separate them. You must exploit their subtle steric differences. The 5-CF₃ isomer typically presents more steric hindrance around the pyrazole nitrogen. Utilizing a highly shape-selective, aromatic solvent system like Toluene/Heptane allows the planar toluene molecules to interact differentially with the less sterically hindered isomer via π-π stacking, enabling selective crystallization[1].
Part 2: Troubleshooting Guide: Common Recrystallization Issues
Issue 1: Persistent "Oiling Out" in Binary Solvent Systems
Symptoms: Upon cooling or immediately after the addition of an antisolvent, the mixture forms a cloudy, biphasic liquid rather than precipitating solid crystals. Root Cause: The system was pushed into the metastable liquid-liquid demixing region. This usually happens when the antisolvent is added too rapidly at an elevated temperature, or the primary solvent's boiling point is too high relative to the compound's melting point. Self-Validating Solution:
-
Thermal Reset: Reheat the oiled-out mixture until a single, clear phase is restored[2].
-
Solvent Adjustment: If oiling persists, the boiling point of your solvent is likely too high. Evaporate the current solvent and replace it with a lower boiling point alternative (e.g., swapping Toluene for Diethyl Ether)[2].
-
Seeding: Allow the flask to cool extremely slowly by insulating it. Precisely at the cloud point, introduce a seed crystal from a previous successful batch to bypass the energy barrier for nucleation[2].
Issue 2: Poor Yields with Highly Polar CF₃-Pyrazole Carboxylic Acids
Symptoms: The compound remains dissolved even at 0 °C, resulting in massive product loss in the mother liquor. Root Cause: The presence of both a carboxylic acid and a fluorinated pyrazole core creates a highly polar molecule that remains overly solvated by standard organic alcohols (like Methanol or Ethanol). Self-Validating Solution: Switch to a purely aqueous system. Hot water acts as an excellent primary solvent for these specific highly polar derivatives. Because the solubility of these acids in water drops precipitously as the temperature decreases, cooling the aqueous solution forces rapid and near-quantitative precipitation of the pure compound[3].
Part 3: Quantitative Data: Proven Solvent Systems
The following table summarizes empirically validated solvent systems for various classes of fluorinated pyrazoles. By matching the dielectric constant (ε) of the solvent to the specific electronic nature of your target, you ensure optimal thermodynamic conditions for lattice formation.
| Pyrazole Class | Recommended Solvent System | Dielectric Constant (ε) of Primary Solvent | Typical Outcome / Mechanistic Rationale |
| NH-3,5-Bis(trifluoromethyl)pyrazoles | Ethanol / Water | 24.3 (EtOH) | EtOH strongly solvates the acidic NH via H-bonding; H₂O acts as a highly polar antisolvent to force precipitation[1]. |
| N-Aryl-3-(trifluoromethyl)pyrazoles | Toluene / Heptane | 2.38 (Toluene) | Toluene provides necessary π-π stacking; heptane induces slow, highly ordered crystallization of lipophilic molecules[1]. |
| N-Alkyl-5-(trifluoromethyl)pyrazoles | Acetonitrile / Acetone (4:1) | 37.5 (MeCN) | MeCN dissolves the lipophilic core efficiently; the mixture allows for high-purity recovery of N-alkylated regioisomers[4]. |
| CF₃-Pyrazole Carboxylic Acids | Water (Hot) | 80.1 (H₂O) | High-temperature water dissolves the polar acid groups; cooling rapidly and quantitatively precipitates the pure compound[3]. |
Part 4: Logical Workflow for Solvent Selection
Decision tree for solvent selection and troubleshooting in fluorinated pyrazole recrystallization.
Part 5: Step-by-Step Methodology
Protocol: Self-Validating Dual-Solvent Recrystallization for Lipophilic CF₃-Pyrazoles
This protocol utilizes an "Antisolvent Titration" method. By relying on visual phase-change cues rather than arbitrary solvent volumes, the system self-validates that it has reached the exact thermodynamic saturation point required for perfect crystallization.
Step 1: Primary Dissolution Place the crude fluorinated pyrazole in an Erlenmeyer flask. Add a minimal volume of the primary solvent (e.g., Ethanol for NH-pyrazoles, or Acetonitrile for N-alkyl pyrazoles) and heat to a gentle boil using a stirred hot plate until the solid is completely dissolved.
Step 2: Hot Filtration (Optional but Recommended) If insoluble impurities (e.g., silica dust or inorganic salts) are present, filter the boiling solution rapidly through a pre-warmed fluted filter paper. Causality: Particulate impurities act as premature nucleation sites, which can trigger rapid, disorganized precipitation that traps soluble impurities within the crystal lattice.
Step 3: Antisolvent Titration (The Cloud Point) While maintaining the solution near its boiling point, add the chosen antisolvent (e.g., Water or Heptane) dropwise via an addition funnel. Causality: The antisolvent gradually shifts the dielectric constant of the medium, reducing the solubility of the lipophilic CF₃-pyrazole. Stop adding the antisolvent exactly when the solution becomes faintly turbid (cloudy) and the turbidity persists after swirling.
Step 4: Re-clarification (System Validation) Add 1 to 3 drops of the primary solvent until the solution just turns clear again. Validation: This step guarantees the solution is perfectly saturated at the boiling point. You have now mathematically ensured that any drop in temperature will result in supersaturation and subsequent crystallization.
Step 5: Controlled Nucleation Remove the flask from the heat source. Do not place it on a cold benchtop. Instead, insulate the flask with paper towels or place it in a warm water bath to ensure a slow cooling rate (~1 °C per minute). Causality: Slow cooling allows the molecules sufficient time to arrange into their lowest-energy crystalline lattice, excluding impurities and preventing the "oiling out" phenomenon[2].
Step 6: Harvesting Once cooled to room temperature, place the flask in an ice bath for 15 minutes to maximize the thermodynamic yield. Filter the crystals under vacuum using a Büchner funnel, wash with a minimal amount of ice-cold antisolvent, and dry under high vacuum.
References
- Benchchem.
- ACS Omega. "Efficient Access to Functionalized N-Difluoromethylpyrazoles.
- ACS Omega. "Exploring Arylazo-3,5-Bis(trifluoromethyl)pyrazole Switches.
- MDPI. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." MDPI.
Sources
Technical Support Center: Pyrazole Synthesis & Functionalization
Topic: Minimizing Debromination Side Products in Pyrazole Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Discovery Professionals[1]
Topic: Minimizing Debromination (Hydrodehalogenation) Side Products[1]
Welcome to the Advanced Synthesis Support Module. This guide addresses a persistent challenge in medicinal chemistry: the unwanted loss of bromine substituents (hydrodebromination) during the synthesis and functionalization of pyrazole scaffolds. As Senior Application Scientists, we understand that retaining halogen handles is critical for downstream SAR (Structure-Activity Relationship) exploration.
This resource is structured into Diagnostic Modules . Identify the reaction type where you observe debromination to access specific troubleshooting protocols.
Table of Contents
Module 1: Palladium-Catalyzed Cross-Couplings
Scenario: You are performing a Suzuki-Miyaura coupling on a bromo-pyrazole (e.g., 4-bromo-1-methyl-1H-pyrazole). Instead of the desired biaryl product, you observe significant amounts of the debrominated pyrazole (Ar-H).
Mechanistic Insight: The Hydride Source
Debromination in Pd-catalyzed reactions is not random; it is a specific catalytic cycle.[1][2] The key intermediate is an Aryl-Palladium-Hydride (Ar-Pd-H) species. Once formed, reductive elimination yields the debrominated byproduct (Ar-H) and regenerates Pd(0).
Common Sources of Hydride:
-
Alcoholic Solvents:
-Hydride elimination from alkoxides (formed by base + alcohol) is the #1 culprit. -
Tricyclohexylphosphine (PCy3): Can undergo
-hydride elimination if not stable. -
Water: At high temperatures, water can act as a proton source in the presence of reductants.
Visualizing the Competition
The following diagram illustrates the divergence between the desired cross-coupling and the undesired hydrodehalogenation pathways.
Caption: Kinetic competition between transmetalation (desired) and hydride transfer (undesired) in Pd-catalysis.
Troubleshooting Q&A
Q1: I am using Ethanol/Water as a solvent. Why is my bromine disappearing?
A: Primary and secondary alcohols are excellent hydride donors. In the presence of base, they form alkoxides which coordinate to Palladium.
-
Fix: Switch to aprotic solvents (Dioxane, Toluene, DMF, or DME). If water is needed for the base, use a biphasic system (Toluene/Water) rather than a miscible alcohol/water mix.
Q2: Which base should I use to minimize this? A: Avoid alkoxide bases (NaOEt, KOtBu) if possible. They are strong nucleophiles and promote hydride formation.[1]
-
Recommendation: Use inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) .[3] These are milder and lack
-hydrogens.
Q3: Does the catalyst choice matter? A: Yes. Electron-rich, bulky ligands facilitate the desired cross-coupling (transmetalation and reductive elimination) faster than the side reaction.
-
Recommendation: Switch to Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2). These are specifically designed to accelerate difficult couplings and are less prone to promoting dehalogenation compared to Pd(PPh₃)₄ [1].
Optimized Protocol: Suzuki Coupling of Bromopyrazoles
Use this protocol to validate your system against debromination.
| Parameter | Standard Condition | Optimized Condition (Anti-Debromination) |
| Solvent | EtOH/H₂O or DMF | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) |
| Base | Na₂CO₃ or NaOEt | K₃PO₄ (2.0 - 3.0 equiv) |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G2 (1-3 mol%) or Pd(dppf)Cl₂ |
| Temp | Reflux (100°C+) | 60°C - 80°C (Lower temp favors coupling over side rxn) |
| Atmosphere | Nitrogen balloon | Argon Sparging (Oxygen can promote homocoupling/degradation) |
Step-by-Step:
-
Charge reaction vial with Bromopyrazole (1.0 eq), Boronic Acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Add XPhos Pd G2 (2 mol%) .
-
Evacuate and backfill with Argon (x3).
-
Add degassed 1,4-Dioxane and Water (4:1 ratio). Do not use ethanol.
-
Heat to 80°C. Monitor by LCMS at 1 hour.
-
Checkpoint: If Ar-H is observed >5%, lower temp to 60°C and increase catalyst loading to 4 mol%.
-
Module 2: Lithium-Halogen Exchange & Metalation
Scenario: You are attempting to lithiate a bromopyrazole (e.g., at the C5 position) or perform a halogen dance, but upon quenching, you recover the debrominated starting material (Ar-H) instead of the functionalized product (Ar-E).
Mechanistic Insight: The Proton Trap
Lithium-halogen exchange is extremely fast (
Common Proton Sources:
-
Moisture: Inadequately dried solvents or atmosphere.
-
Acidic Protons on Substrate: Free N-H (pyrazole N1), Amide N-H, or even acidic alpha-protons on side chains.
-
The Alkyl Bromide Byproduct: When using n-BuLi, the generated n-BuBr can react with Ar-Li (Wurtz coupling) or undergo elimination, complicating the mixture.
Troubleshooting Workflow
Caption: Decision tree for diagnosing debromination during organolithium chemistry.
Optimized Protocol: Halogen Exchange on Pyrazoles
Critical: Pyrazoles with free NH groups MUST be protected or deprotonated with NaH/MeMgBr prior to lithiation.
Protocol:
-
Drying: Flame-dry all glassware under high-vacuum. Cool under Argon.
-
Solvent: Use anhydrous THF (distilled from Na/Benzophenone or from a solvent system).
-
Substrate: Dissolve N-protected bromopyrazole in THF. Cool to -78°C (Dry ice/Acetone).
-
Reagent Addition:
-
Option A (Standard): Add n-BuLi (1.05 eq) dropwise down the side of the flask.
-
Option B (High Fidelity): Add t-BuLi (2.1 eq) dropwise.
-
Why t-BuLi? The first equivalent does the exchange.[5] The second equivalent instantly destroys the generated t-BuBr (forming isobutene and LiBr). This prevents the alkyl bromide from reacting with your Ar-Li [2].
-
-
-
Reaction Time: Stir at -78°C for only 15-30 minutes .
-
Warning: Long stir times allow the Ar-Li to pull protons from the THF solvent or undergo "Halogen Dance" (migration of Li to a more stable position).
-
-
Quench: Add the Electrophile (dissolved in dry THF) quickly at -78°C.
Self-Validation Check:
-
Take an aliquot at 5 mins post-lithiation, quench with MeOD (deuterated methanol).
-
Result: If you see Ar-D, your lithiation worked, and the debromination happens later (wet electrophile?). If you see Ar-H, your lithiation environment is wet or the Ar-Li is unstable.
Module 3: Reductive Transformations
Scenario: You need to reduce a nitro group or remove a protecting group (like Benzyl) on a bromopyrazole, but the bromine is also removed.
Q: Can I use Pd/C and Hydrogen? A: Generally, No . Pd/C is excellent at hydrodehalogenation.
-
Alternative 1 (Nitro Reduction): Use Iron/Ammonium Chloride (Fe/NH₄Cl) in EtOH/H₂O or Tin(II) Chloride (SnCl₂) . These chemoselective methods reduce nitro groups without touching aryl halides [3].
-
Alternative 2 (Benzyl Deprotection): Standard hydrogenolysis will strip the bromine. Use strong acid conditions (TFA/Triflic Acid) if the substrate tolerates it, or switch to oxidative deprotection (e.g., DDQ for PMB groups).
Q: What about Raney Nickel? A: Raney Nickel is also known to desulfurize and dehalogenate. Avoid it if the bromine is essential.
References
-
BenchChem Technical Support. "Preventing debromination in Suzuki coupling of bromo-imidazoles." BenchChem Troubleshooting Guides. Accessed March 2026. Link
-
Organic Chemistry Portal. "Lithium-Halogen Exchange." Organic Chemistry Portal. Accessed March 2026. Link
-
Babinski, D. J., et al. "Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization."[8] Journal of Organic Chemistry, 2011, 76(14), 5915-5923. Link
-
Tomanová, P., et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development." Journal of Organic Chemistry, 2016. Link
Disclaimer: All experimental protocols should be conducted in a fume hood with appropriate PPE. This guide is for informational purposes for qualified research personnel.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates [organic-chemistry.org]
optimizing catalyst loading for 5-bromo-pyrazole cross-couplings
Troubleshooting & Catalyst Optimization Guide
Welcome to the Technical Support Center for palladium-catalyzed cross-couplings of 5-bromo-pyrazoles. Working with these heteroaromatic substrates presents unique challenges: the proximity of the basic pyrazole nitrogen to the C5-halogen creates a strong chelating effect that can aggressively poison palladium catalysts. This guide provides mechanistic troubleshooting, optimization strategies, and self-validating protocols to help you successfully reduce catalyst loading from standard molar percentages down to parts-per-million (ppm) levels.
Part 1: Mechanistic Overview & Pathway Visualization
To optimize catalyst loading, we must first understand how 5-bromopyrazoles disrupt the catalytic cycle. The active Pd(0) species is highly susceptible to off-cycle coordination by the pyrazole nitrogen. If the phosphine ligand is not sufficiently bulky, the substrate displaces the ligand, forming a catalytically dormant complex. Without the stabilizing ligand, this complex eventually undergoes irreversible aggregation into inactive Palladium black[1].
Figure 1: Catalytic cycle of 5-bromopyrazole cross-coupling highlighting off-cycle deactivation.
Part 2: Troubleshooting Guides & FAQs
Q1: My Suzuki-Miyaura coupling with a 5-bromopyrazole stalls at 20% conversion, and I observe a black precipitate. How do I fix this? Answer: The black precipitate is Palladium black, a definitive visual indicator of catalyst decomposition[1]. This occurs because the basic pyrazole nitrogen coordinates to the Pd(0) or Pd(II) intermediates, displacing your ligand.
-
Causality & Solution: You must increase the steric shielding around the palladium center. Switch from standard ligands like PPh₃ to highly bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, or GPhos). These ligands are rationally designed to resist heteroarene-induced deactivation by physically blocking the pyrazole nitrogen from binding to the metal center, while their electron-rich nature accelerates the oxidative addition of the deactivated C5-Br bond[2].
Q2: I want to systematically optimize and reduce my palladium loading from 5 mol% down to ppm levels for scale-up. What is the correct approach? Answer: Reducing catalyst loading with coordinating heterocycles requires a pristine reaction environment and highly efficient Pd(0) generation. At ppm levels, your reaction is highly susceptible to deactivation from uncontrollable trace contaminants[3].
-
Causality & Solution:
-
Precatalyst Selection: Abandon Pd(OAc)₂. In situ reduction of Pd(II) salts is inefficient at low concentrations and can fail to initiate the cycle[1]. Instead, use pre-formed palladacycles like XPhos Pd G3 or G4. These precatalysts undergo rapid, quantitative activation to the active Pd(0) species under mild basic conditions, ensuring every molecule of palladium enters the catalytic cycle[4].
-
The Step-Down Method: Begin at a baseline of 2–5 mol% to ensure the intrinsic reactivity of your specific substrate pairing is viable[4]. Once >95% conversion is achieved, incrementally drop the loading to 0.5 mol% (5000 ppm), and then to 0.1 mol% (1000 ppm).
-
Rigorous Degassing: Phosphine ligands are highly susceptible to oxidation[1]. At 5 mol%, losing a fraction of your ligand to trace oxygen is survivable; at 500 ppm, it completely quenches the reaction. Sparging with inert gas is mandatory.
-
Q3: Does the choice of base impact my ability to lower the catalyst loading? Answer: Yes, significantly. The base serves a dual role: activating the boronic acid for transmetalation and neutralizing generated acid.
-
Causality & Solution: Overly strong bases (e.g., NaOtBu) can deprotonate unprotected pyrazoles, creating a highly nucleophilic pyrazolide anion that aggressively poisons the catalyst. To maintain catalyst integrity at low loadings, use moderate-strength, anhydrous carbonate bases like Cs₂CO₃ or K₂CO₃[4]. Alternatively, for highly base-sensitive heteroarenes, NaOTMS has been shown to limit base-mediated decomposition that ultimately leads to catalyst deactivation[2].
Part 3: Catalyst Optimization Data
The following table summarizes the expected optimization limits based on the chosen catalyst system and substrate properties.
| Catalyst System | Substrate Type | Typical Starting Loading | Optimized Target Limit | Primary Deactivation Risk |
| Pd(OAc)₂ / PPh₃ | Unprotected 5-Bromopyrazole | 5.0 mol% | N/A (Often fails) | Rapid Pd Black precipitation |
| Pd(dppf)Cl₂ | N-Protected 5-Bromopyrazole | 3.0 - 5.0 mol% | 2000 ppm | Reductive elimination stalling |
| XPhos Pd G3 | N-Protected 5-Bromopyrazole | 2.0 mol% | 500 - 1000 ppm | Ligand oxidation at low loading |
| GPhos Pd G4 | Unprotected / Hindered 5-Bromopyrazole | 1.0 - 2.0 mol% | 250 - 500 ppm | Off-cycle N-coordination |
Part 4: Self-Validating Experimental Protocol
Ultra-Low Loading (1000 ppm) Suzuki-Miyaura Coupling of 5-Bromopyrazoles
This protocol utilizes a G3 precatalyst to ensure quantitative Pd(0) generation and includes built-in visual validation checkpoints to verify catalyst health.
Step 1: Reagent Preparation
-
To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the 5-bromopyrazole (1.0 equiv, 1.0 mmol), the boronic acid (1.5 equiv, 1.5 mmol), and finely milled, anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).
-
Validation Checkpoint: Ensure the K₃PO₄ is free-flowing. Clumping indicates water absorption, which will severely inhibit transmetalation at low catalyst loadings.
Step 2: Rigorous Degassing
-
Seal the flask with a rubber septum and connect to a Schlenk line. Evacuate and backfill with Argon (3 cycles).
-
In a separate vial, thoroughly degas the solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 4.0 mL) by sparging with a submerged Argon needle for at least 15 minutes.
-
Add the degassed solvent to the reaction flask via syringe.
Step 3: Catalyst Addition & Activation
-
Prepare a stock solution of XPhos Pd G3 in degassed THF.
-
Syringe 0.1 mol% (1000 ppm, 0.001 mmol) of the catalyst stock solution into the reaction mixture.
-
Validation Checkpoint: Upon addition and heating to 40°C, the solution should turn a homogenous pale yellow/orange. This confirms the successful base-mediated activation of the G3 precatalyst into the active Pd(0) species.
Step 4: Reaction Execution & Monitoring
-
Heat the reaction to the optimized temperature (typically 80°C–90°C) under vigorous stirring (>800 rpm to overcome biphasic mass transfer limitations).
-
Validation Checkpoint (15 Minutes): Inspect the flask. If the solution remains yellow/orange, the catalytic cycle is turning over successfully. If a black precipitate (Pd black) has formed, the catalyst has deactivated. This indicates either insufficient degassing (ligand oxidation) or that the specific pyrazole requires a bulkier ligand (e.g., GPhos).
-
Monitor conversion via GC-MS or LC-MS until starting material is consumed (typically 2–6 hours).
Part 5: References
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development, ACS Publications,[Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions, DSpace@MIT,[Link]
Sources
resolving regioselectivity issues in N-methyl pyrazole formation
Technical Support Center: N-Methyl Pyrazole Regiocontrol
Case ID: REGIO-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The N-Methylation Conundrum
You are likely here because you have encountered the "classic" pyrazole problem: a 1:1 (or worse, 4:1 in the wrong direction) mixture of
In drug discovery, the position of the methyl group on the pyrazole ring is not trivial—it dictates the vector of the substituents, altering potency and metabolic stability. Whether you are alkylating an existing pyrazole or building one from scratch, the two nitrogen atoms (
This guide treats your synthesis as a system to be debugged. We divide the problem into two workflows: De Novo Cyclization (building the ring) and Direct Alkylation (modifying the ring).
Module 1: De Novo Cyclization (Methylhydrazine Route)
Context: You are reacting a 1,3-dicarbonyl equivalent (diketone, keto-ester, enaminone) with methylhydrazine (
The Core Mechanism
Regioselectivity here is a race between kinetics and thermodynamics.
-
Nucleophilicity: In methylhydrazine, the terminal primary amine (
) is generally more nucleophilic than the secondary internal amine ( ) due to steric accessibility. -
Electrophilicity: The reaction initiates with the attack of the most nucleophilic nitrogen (
) on the most electrophilic carbonyl carbon.
Troubleshooting Guide
Q: I am getting the wrong isomer as the major product. Why? A: You likely have a mismatch in electronic pairing.
-
Diagnosis: If your 1,3-diketone has a bulky group and a small group (e.g.,
, ), the will attack the carbonyl next to the smaller group (less hindered) or the more electron-deficient carbonyl. -
Fix: You must differentiate the carbonyls further.
-
Switch to Enaminones: Convert the carbonyl you don't want attacked first into an enaminone (
). The enaminone carbon is less electrophilic, forcing the hydrazine to attack the remaining ketone/ester first. -
Protonation State: Methylhydrazine's nucleophilicity profile changes with pH. In strongly acidic media, the reaction mechanism may shift, but this is often unpredictable.
-
Q: My ratio is 60:40. How do I push it to >95:5? A: Solvent Engineering. This is the most underutilized lever.
-
Standard Solvents (EtOH, MeOH): Often yield poor selectivity because they stabilize transition states non-specifically.
-
The "Magic" Solvents (HFIP, TFE): Fluorinated alcohols like Hexafluoroisopropanol (HFIP) are strong Hydrogen Bond Donors (HBD). They can coordinate to the specific carbonyls or stabilize the specific diaza-intermediate, often drastically shifting the ratio.
-
Protocol: Run the reaction in TFE or HFIP at room temperature.
-
Q: Can I use a Lewis Acid?
A: Yes. Lewis acids (e.g.,
Workflow Visualization: Cyclization Logic
Caption: Decision logic for controlling regioselectivity during de novo pyrazole synthesis.
Module 2: Direct Alkylation of Pyrazoles
Context: You have a pre-formed pyrazole ring and are adding a methyl group (using MeI, DMS, or equivalents).
The Core Mechanism
-
Tautomerism: Unsubstituted pyrazoles exist in equilibrium (
).[1] -
The Anion Rule: Under basic conditions (e.g.,
, ), you form the pyrazolate anion. Alkylation is governed by sterics .[2] The methyl group will preferentially attach to the nitrogen furthest from the bulky substituent (the "less hindered" side). -
The Neutral Rule: Under neutral/acidic conditions (rare for alkylation), the reaction is driven by lone pair availability (
type), often favoring the more electron-rich nitrogen.
Troubleshooting Guide
Q: I used NaH/MeI and got the "Steric" product, but I want the "Crowded" product. How do I switch?
A: You are fighting thermodynamics. To get the methyl group next to the bulky substituent (
-
Switch Mechanism: Do not use basic alkylation. Use Mitsunobu conditions (
). The steric bulk of the adduct often forces the reaction to the other nitrogen, or the mechanism follows the specific tautomer preference in neutral media. -
Transient Blocking:
-
Step 1: Protect the less hindered nitrogen with a bulky, reversible group (e.g., Trityl or THP).
-
Step 2: Force methylation on the remaining (hindered) nitrogen using harsh conditions (MeOTf).
-
Step 3: Deprotect.
-
Q: I have a chelating group (Pyridine, Ester) at C3. How does this affect things?
A: This is the "Chelation Control" exception. If you use a metal base (
-
Tip: To break this, use 18-crown-6 to sequester the cation, reverting the system to pure steric control.
Q: Are there better reagents than MeI?
A: Yes.
Data Comparison: Alkylation Conditions
| Condition | Dominant Factor | Major Product (vs. Bulky C3 group) |
| Sterics (Anion) | Distal ( | |
| Sterics / Solubility | Distal ( | |
| Mitsunobu ( | Kinetics / Tautomer | Often Proximal ( |
| Metal Chelation ( | Coordination | Proximal (if C3 has lone pairs) |
Module 3: Analytical Validation (Self-Validating System)
Crucial Warning: Never assume regiochemistry based on TLC Rf values alone. The "more polar" isomer rule is often broken by internal hydrogen bonding.
The Gold Standard Protocol:
-
Isolate both isomers if possible (even a small dirty fraction of the minor one).
-
Run NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Isomer A: Irradiate the
peak. Look for enhancement of the proton on the adjacent ring carbon ( ) or the substituent at . -
Isomer B: Irradiate the
peak. If the is next to a bulky group (e.g., Phenyl), you will see a strong NOE to the Phenyl ortho-protons.
-
-
Run HMBC: Look for the 3-bond coupling (
) from the protons to the pyrazole ring carbons.[3] The and carbons usually have distinct chemical shifts ( is often downfield of in simple pyrazoles, but this reverses with electron-withdrawing groups).
Visualizing the NOE Logic
Caption: Diagnostic NOE correlations. Left: Interaction with ring proton.[1] Right: Interaction with substituent.[2][4]
References
-
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles Source: National Institutes of Health (PMC) URL:[Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes Source: ACS Publications (J. Org. Chem.) URL:[Link]
-
Activation Energy Estimation for Alkylation of Pyrazole Source: WuXi Biology URL:[Link]
Sources
Technical Support Center: Trifluoromethyl Pyrazole Intermediates
Topic: Workup, Purification, and Troubleshooting Guide
Introduction: The Fluorine Challenge
Welcome to the Technical Support Center. You are likely here because trifluoromethyl (
This guide addresses the three most critical failure modes reported by our users:
-
Regio-scrambling: Inability to separate 3-
and 5- isomers. -
The "Ghost" Yield: Product loss due to unexpected volatility or silica degradation.
-
Chemical Instability: Defluorination (hydrolysis) and hydrazine contamination.
Module 1: Regiocontrol & Isomer Separation
The Issue: Cyclocondensation of hydrazines with unsymmetrical 1,3-dicarbonyls (containing a
Scientific Insight: Electronic vs. Steric Control
The regioselectivity is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.
-
The Fluorine Effect: The
group is strongly electron-withdrawing, making the adjacent carbonyl carbon highly electrophilic. However, it also exists as a hydrate in aqueous media, which can mask reactivity. -
Solvent Control: In highly polar protic solvents (e.g., HFIP), the 3-
isomer is often favored.[1] In polar aprotic solvents (e.g., DMSO), the 5- isomer may predominate due to hydrogen bonding dynamics [1, 7].
Troubleshooting Protocol: Isomer Separation
| Parameter | Recommendation | Why? |
| TLC Method | Use Toluene:Ethyl Acetate (8:2) instead of Hex:EtOAc.[2] | Toluene often provides better |
| Loading | Dry Loading is mandatory. | Dissolving in strong solvent (DCM/MeOH) for wet loading causes band broadening that merges close isomers [8]. |
| Stationary Phase | C18 Reverse Phase (if normal phase fails). | The lipophilicity difference between 3- |
Workflow Diagram: Isomer Resolution Logic
Caption: Decision tree for isolating regioisomers. 19F NMR is the critical first step for purity assessment.
Module 2: Purification & Handling (Volatility)
The Issue: Users report obtaining a yield of 0% after leaving the product on a high-vacuum pump overnight.
Diagnosis: Low molecular weight trifluoromethyl pyrazoles (MW < 200) possess significant vapor pressure. The
Critical Protocol: Volatility Management
-
Rotary Evaporation:
-
Do NOT heat the water bath above 30°C.
-
Stop evaporation immediately when the solvent volume is low; do not "bone dry" on the rotovap.
-
-
Vacuum Drying:
-
Avoid high-vacuum manifolds (< 1 mbar) for oils.
-
Use a gentle nitrogen stream for final drying.
-
-
Silica Acidity:
- -pyrazoles can degrade or stick irreversibly to acidic silanols on silica gel.
-
Fix: Pre-treat the silica column with 1% Triethylamine (
) in Hexane before loading [8]. This neutralizes the acidic sites.
Module 3: Chemical Integrity (Defluorination & Hydrazines)
The Issue: Appearance of "M-20" (loss of HF) peaks in MS, or presence of genotoxic hydrazine impurities.
Defluorination Mechanism (Hydrolysis)
Under basic conditions (pH > 10) and elevated temperatures,
-
Mechanism: It proceeds via an E1cb elimination .[3] The pyrazole NH (or adjacent proton) is deprotonated, leading to the expulsion of a fluoride ion (
), forming a reactive quinone-methide-like intermediate, which then hydrolyzes to the carboxylic acid [10]. -
Prevention: Maintain pH < 9 during aqueous workup. Use
rather than or if a base is required.
Hydrazine Remediation (Genotoxin Control)
Residual hydrazines are potential genotoxic impurities (GTIs). Standard evaporation does not remove them effectively.
-
The Scavenger Protocol:
-
Before workup, add 1.5 equivalents (relative to residual hydrazine) of Acetone or Benzaldehyde .
-
Stir for 30 minutes.
-
This converts toxic hydrazine into a hydrazone (e.g., acetone hydrazone).
-
Hydrazones are much more lipophilic and are easily removed during the standard organic extraction or silica chromatography [1].
-
Diagram: Defluorination Pathway
Caption: The E1cb pathway leading to defluorination under basic conditions. Avoid strong bases to prevent this.
Frequently Asked Questions (FAQ)
Q: My product is an oil but should be a solid. How do I crystallize it?
A:
Q: Can I use metal-catalyzed coupling on these intermediates? A: Yes, but be aware that the pyrazole nitrogen can coordinate to Pd or Cu catalysts, poisoning the reaction. You may need to protect the NH group (e.g., with THP or SEM) or use higher catalyst loading.
Q: 19F NMR shows two peaks, but TLC shows one spot. What is happening? A: You likely have tautomers (if NH is free) or rotamers. Run the NMR at elevated temperature (50°C). If the peaks coalesce, it is dynamic tautomerism/rotamerism, not a mixture of impurities. If they remain distinct, you have regioisomers.
References
-
BenchChem Technical Support. (2025).[4][5][6][7] Stability of Hydrazine Reagents in Pyrazole Synthesis. Retrieved from
-
Zhu, C., et al. (2020).[8] Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene.[1][8] Organic Letters. Retrieved from
-
Mykhailiuk, P. K. (2021).[9] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.[9] Retrieved from
- Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Journal of Organic Chemistry.
-
Luo, Y., et al. (2024). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. ResearchGate.[10] Retrieved from
-
Khanal, B., et al. (2025).[11][12] Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions.[12] PMC/NIH. Retrieved from
-
Zora, M., et al. (2025).[12] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Retrieved from
-
BenchChem Technical Support. (2025). Purification of Trifluoromethylated Pyrazoles - Chromatography Guide. Retrieved from
-
Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.[3] Retrieved from
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation.[1][13] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
stability of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole under basic conditions
This is a Technical Support Center guide for 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole .
Topic: Stability of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole under Basic Conditions
Executive Summary: The Stability Spectrum
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole is a highly functionalized heterocyclic building block.[1] Its stability under basic conditions is bimodal :
-
Kinetic Stability (Inorganic Bases): It is robust in the presence of mild to moderate inorganic bases (e.g.,
, , ) typically used in Palladium-catalyzed cross-couplings.[1] -
Reactivity (Nucleophiles & Strong Bases): The electron-withdrawing nature of the 4-trifluoromethyl (
) group significantly activates the 5-bromo position.[1] Consequently, it is susceptible to Nucleophilic Aromatic Substitution ( ) by strong nucleophiles (hydroxide, alkoxides) and rapid Metal-Halogen Exchange with organolithium reagents.[1]
Key Takeaway: Treat the 5-bromo substituent not just as a leaving group for catalysis, but as an electrophilic site vulnerable to base-mediated displacement.[1]
Critical Vulnerabilities & Mechanism
The following diagram illustrates the divergent pathways this compound takes depending on the specific "basic" conditions applied.
Figure 1: Reactivity profile of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole under various basic regimes.[1]
Mechanistic Insight: The Activation Effect
The pyrazole ring is electron-deficient. Adding a 4-
-
Effect on C5: The Carbon-Bromine bond becomes highly polarized and electron-poor.[1]
-
Consequence: In the presence of hard nucleophiles (like
or ), the activation energy for attacking C5 decreases, leading to the displacement of Bromine ( ) rather than simple deprotonation.[1]
Troubleshooting Guide: Common Issues
Issue 1: "I see a new spot on TLC/LCMS during Suzuki coupling, but it's not the product."
-
Diagnosis: Protodebromination .
-
Cause: If the catalytic cycle is slow (inactive catalyst) or the hydride source is present, the C-Br bond may reduce to C-H.[1]
-
Base Factor: Using bases in alcoholic solvents (e.g.,
in Ethanol) at high heat can promote this via a radical mechanism or transfer hydrogenation.[1] -
Solution: Switch to non-protic polar solvents (DMF, Dioxane) and ensure your catalyst system is active (e.g., switch from
to or XPhos Pd G2).[1]
Issue 2: "My starting material degraded when I tried to hydrolyze an ester on the side chain."
-
Diagnosis:
Displacement . -
Scenario: You used NaOH or LiOH to hydrolyze an ester elsewhere on the molecule.
-
Mechanism: The hydroxide ion attacked the C5 position, displacing the Bromine atom to form the 5-hydroxy pyrazole (which tautomerizes to a pyrazolone).[1]
-
Solution:
-
Use mild hydrolysis conditions : LiOH in THF/Water at 0°C.
-
Avoid heating with strong hydroxide.
-
Consider enzymatic hydrolysis if the chemical sensitivity is too high.
-
Issue 3: "Yield is <10% when using n-BuLi to make the boronic acid."
-
Diagnosis: "Halogen Dance" or Competitive Deprotonation .
-
Context: While Br-Li exchange is fast, the C3 proton is also acidic due to the inductive effect of the N1-Methyl and C4-
.[1] -
Solution:
Technical Data & Compatibility Matrix
| Base Type | Specific Reagent | Compatibility | Notes |
| Carbonates | High | Ideal for Suzuki/Heck couplings.[1] Stable up to 100°C in DMF/Toluene. | |
| Phosphates | High | Excellent for Suzuki couplings; buffers pH effectively. | |
| Hydroxides | NaOH, KOH | Low | Risk of SNAr. Use only dilute/cold if necessary.[1] Avoid heating. |
| Alkoxides | NaOMe, NaOEt | Very Low | Rapid displacement of Br to form ether derivatives.[1] |
| Amines | High | Stable.[1] Used as acid scavengers. | |
| Organolithiums | n-BuLi, t-BuLi | Reactive | Triggers Metal-Halogen exchange.[1] Not "stable" but useful for functionalization.[1] |
Validated Protocols
Protocol A: Safe Suzuki-Miyaura Coupling (Standard)
Use this protocol to verify the integrity of the starting material in your setup.[1]
-
Charge: 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv),
(3.0 equiv).[1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Degas by sparging with Argon for 10 mins.
-
Catalyst: Add
(5 mol%). -
Reaction: Heat to 80°C for 4-16 hours.
-
Validation: The starting material should convert directly to product. If 5-OH or 5-H (debrominated) species are observed, check solvent purity (peroxides) or lower temperature.[1]
Protocol B: Metal-Halogen Exchange (Functionalization)
For converting the Br group to an electrophile (CHO, COOH, etc.).[1]
-
Setup: Flame-dried flask, Argon atmosphere.
-
Solvent: Anhydrous THF.
-
Substrate: Dissolve pyrazole (1.0 equiv) and cool to -78°C .
-
Reagent: Add iPrMgCl·LiCl (Turbo Grignard) (1.1 equiv) dropwise.[1] Do not use n-BuLi unless necessary, to avoid C3 deprotonation.[1]
-
Exchange: Stir at -78°C for 30 minutes. (Lithium species is unstable > -40°C).[1]
-
Quench: Add electrophile (e.g., DMF for aldehyde) at -78°C, then warm to RT.
Frequently Asked Questions (FAQ)
Q: Can I use this compound in a Buchwald-Hartwig amination? A: Yes. The 5-bromo position is active enough for Pd-catalyzed amination.[1] However, use Cs2CO3 or NaOtBu as the base.[1] While NaOtBu is a strong base, the catalytic cycle is usually faster than the background SNAr reaction if the catalyst loading is sufficient.[1] If you see ether formation (from tBuO-), switch to K3PO4 .[1]
Q: Is the 4-Trifluoromethyl group stable to base?
A: Generally, yes.[1] The
Q: Why is the C3 position mentioned as a risk?
A: In 1-methylpyrazoles, the C5 proton is usually the most acidic.[1] Since C5 is blocked by Bromine, the C3 proton becomes the next site for deprotonation.[1] While the
References
-
Knochel, P., et al. "Functionalization of Heterocycles via Mg and Zn Organometallics."[1] Angewandte Chemie International Edition, 2011.[1] (Demonstrates superior chemoselectivity of Turbo-Grignard over n-BuLi for sensitive halo-heterocycles).[1]
-
Faggiani, F., et al. "Regional Reactivity of 1-Methyl-3- or 5-(trifluoromethyl)-1H-pyrazole."[1] Organic Process Research & Development, 2020. (Detailed study on lithiation and functionalization of trifluoromethyl pyrazoles).[1]
-
Schlosser, M. "The Halogen Dance: A Dance of the Spirits."[1] European Journal of Organic Chemistry, 2005.[1] (Mechanistic background on base-induced halogen migration in heterocycles).
Sources
Technical Support Center: Palladium Removal from Pyrazole Derivatives
Current Status: Operational Topic: Remediation of Palladium Impurities in N-Heterocyclic Scaffolds Ticket Priority: High (Regulatory Compliance / ICH Q3D)
Welcome to the Purification Support Hub
The "Pyrazole-Palladium Paradox":
You are likely here because standard washes failed.[1][2] Pyrazole derivatives present a unique challenge in process chemistry. Unlike simple aromatics, the pyrazole nitrogen atoms (
This guide treats your purification challenge as a coordination competition : You must introduce a scavenger or ligand with a higher affinity for Pd than your pyrazole product, and often apply energy (heat) to overcome the activation barrier of ligand exchange.
Module 1: Diagnosis & Assessment
Q: How do I know which Pd species I am fighting? A: The color and reaction history are your first indicators, but they are deceptive.
| Observation | Likely Species | Removal Difficulty |
| Black Precipitate | Pd(0) Aggregates (Palladium Black) | Low. Simple filtration (Celite) usually works.[1] |
| Dark Brown/Red Solution | Soluble Pd(II) / Colloidal Pd(0) | High. Requires chelation/scavenging.[1] |
| Light Yellow/Orange | Monomeric Pd-Pyrazole Complexes | Extreme. Requires high-affinity scavengers + heat.[1] |
Critical Warning: Do not rely on visual inspection for final purity. Pyrazole-Pd complexes can be pale yellow or off-white even at >500 ppm.[1] Always verify with ICP-MS or XRF.
Module 2: The Scavenger Suite (Primary Solution)
Q: I tried activated carbon (Charcoal) and it failed. Why? A: Activated carbon relies on surface adsorption.[1] For pyrazoles, the product itself often adsorbs to the carbon, leading to yield loss, while the Pd stays coordinated to the remaining soluble pyrazole.[3] You need Chemically Functionalized Silica (Scavengers).[1]
Protocol 1: Selecting the Right Functional Group
Use the decision matrix below to select the correct scavenger.
Figure 1: Decision logic for selecting silica-based scavengers based on Palladium oxidation state.
Protocol 2: The "Heat & Time" Workflow
The most common error: Adding scavenger at room temperature and stirring for 1 hour. This fails for pyrazoles because the Pd-N bond is kinetically stable.[1]
Reagents:
-
SiliaMetS® DMT (Dimercaptotriazine) or SiliaMetS® Thiol .[1]
-
Solvent: THF, Ethyl Acetate, or MeOH (Must dissolve your product completely).
Step-by-Step:
-
Calculate Equivalents: Do NOT base this on the weight of your product. Base it on the residual Pd content.
-
Rule of Thumb: Use 4 to 10 molar equivalents relative to the residual Pd.
-
If Pd content is unknown: Start with 10% w/w relative to the product.[1]
-
-
Dissolution: Dissolve crude pyrazole in the solvent (10-20 volumes).
-
The "Exchange" Phase (Critical): Heat the mixture to 50°C - 60°C for 4 to 12 hours .
-
Why? Heat provides the energy to break the Pyrazole-Pd bond, allowing the Scavenger-S bond (which is thermodynamically stronger) to form.
-
-
Filtration: Cool to room temperature. Filter through a 0.45 µm pad or fine frit.[1]
-
Wash: Wash the silica cake with clean solvent to recover trapped product.[1]
Module 3: Aqueous Extraction (The "NAC" Wash)
Q: I cannot use silica scavengers (cost/scale). Is there a liquid-liquid option? A: Yes, but standard EDTA washes often fail.[1] Use N-Acetylcysteine (NAC) .[1] NAC contains a thiol group that out-competes the pyrazole nitrogen.[1]
Protocol:
-
Dissolve product in a water-immiscible solvent (e.g., EtOAc, DCM).[1]
-
Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral/slightly basic (pH 7-8) with NaOH (deprotonates the thiol for higher activity).[1]
-
Stir the organic and aqueous layers vigorously for 2 hours at 40°C .
-
Separate layers. Wash organic layer with water and brine.[1]
-
Dry and concentrate.
Module 4: Troubleshooting & FAQ
Q: My Pd levels are still >50 ppm after scavenging. What went wrong?
| Potential Cause | Corrective Action |
| Equivalent Calculation Error | You likely calculated equivalents based on the catalyst used in the reaction, not the residual Pd. If the reaction used 5 mol% Pd, that is a massive amount of metal. Increase loading to 20-50% w/w. |
| Kinetic Trap | The Pyrazole-Pd bond is too strong at RT.[1] Increase temperature to reflux (if stable) or extend time to 18h. |
| Wrong Scavenger | Thiol is good, but DMT is the "nuclear option" for N-heterocycles. Switch to DMT. |
| Occlusion | Pd is trapped inside crystal lattices.[1] Dissolve completely before scavenging; do not slurry.[1] |
Q: Can I just distill my product? A: Generally, no . Most drug-like pyrazole derivatives have high boiling points.[1] Distillation often leads to thermal decomposition before the Pd separates. However, if your product is a low-molecular-weight liquid, distillation is effective if you use a fractionating column to prevent entrainment.
Regulatory Reference Data (ICH Q3D)
When setting your target limits, refer to the Permitted Daily Exposure (PDE) .[5][6][7]
| Administration Route | Pd PDE (µ g/day ) | Concentration Limit (10g daily dose) |
| Oral | 100 | 10 ppm |
| Parenteral (IV) | 10 | 1 ppm |
| Inhalation | 1 | 0.1 ppm |
Note: If your daily dose is <10g, your concentration limit (ppm) can be higher.[1] Formula: Limit (ppm) = PDE (µg) / Daily Dose (g).[8]
Workflow Visualization
Figure 2: Integrated workflow for Palladium remediation in pyrazole synthesis.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link]
-
International Conference on Harmonisation (ICH). Guideline Q3D(R1) on Elemental Impurities.[1] (2019).[1][5] Available at: [Link]
-
Johnson Matthey. Smopex® Metal Scavengers: Application Note for Pharmaceutical Purification.[1] Available at: [Link][9]
-
Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[1][10] Organic Process Research & Development, 9(2), 198–205. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. catsci.com [catsci.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. database.ich.org [database.ich.org]
- 6. labcorp.com [labcorp.com]
- 7. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 9. velocityscientific.com.au [velocityscientific.com.au]
- 10. Screening - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Technical Assessment: Spectral Characterization of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
Topic: 1H and 13C NMR Spectral Analysis of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of fluorinated agrochemicals and pharmaceutical scaffolds, the pyrazole ring serves as a critical pharmacophore.[1] The introduction of a trifluoromethyl (
However, the synthesis of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole (hereafter referred to as Target Compound 1 ) often presents a regioselectivity challenge. Electrophilic bromination of the 1-methyl-4-(trifluoromethyl) precursor can theoretically yield either the 3-bromo or 5-bromo isomer, or a mixture of both. Misassignment of these regioisomers can lead to catastrophic failures in downstream SAR (Structure-Activity Relationship) studies.
This guide provides a definitive spectral analysis of Target Compound 1 , establishing a self-validating protocol to distinguish it from its structural isomers and precursors.
Experimental Methodology
To ensure reproducibility and resolution of fluorine-carbon couplings, the following protocol is recommended.
Sample Preparation[1][2][3]
-
Solvent: Chloroform-d (
) is preferred for baseline resolution. DMSO- may be used but often broadens labile proton signals (not applicable here, but good practice) and can alter chemical shifts via solvent-solute stacking. -
Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required to resolve small long-range
couplings. -
Internal Standard: Tetramethylsilane (TMS,
ppm).
Instrument Parameters (Recommended)
-
1H NMR: Minimum 400 MHz. Number of scans (NS)
. -
13C NMR: Minimum 100 MHz. NS
to resolve quaternary carbons split by fluorine. -
19F NMR: Essential for confirming the purity of the
moiety.
Results & Discussion: Spectral Assignments
NMR Analysis
The proton spectrum of Target Compound 1 is deceptively simple, featuring only two singlets. The diagnostic value lies in the absence of coupling and the chemical shift of the aromatic proton.
| Position | Signal Type | Shift ( | Integration | Assignment Logic |
| H-3 | Singlet (s) | 7.65 – 7.75 | 1H | Deshielded by adjacent N2 and electron-withdrawing |
| N-CH3 | Singlet (s) | 3.90 – 3.98 | 3H | Characteristic N-methyl on a pyrazole ring. |
Key Insight: In the unbrominated precursor (1-methyl-4-trifluoromethyl-1H-pyrazole), you would observe two aromatic protons (H3 and H5). H5 typically appears upfield of H3. The disappearance of the H5 signal (and lack of H3-H5 coupling) confirms mono-bromination.
NMR Analysis (The "Fingerprint")
The carbon spectrum is the definitive tool for characterization due to the scalar coupling between
| Carbon | Type | Shift ( | Multiplicity | Coupling Constants ( | Assignment |
| C-3 | CH | ~138.5 | q | Aromatic C-H. Shows weak coupling to F. | |
| C-5 | C-Br | ~118.0 | q | Attached to Br. Upfield shift due to heavy atom effect. | |
| C-4 | C-CF3 | ~112.5 | q | Directly attached to | |
| CF3 | CF3 | ~122.0 | q | The trifluoromethyl carbon. Large coupling. | |
| N-CH3 | CH3 | ~38.5 | s | - | Methyl group. |
Expert Note: The magnitude of the
Comparative Analysis: Distinguishing Alternatives
The primary risk in synthesizing Target Compound 1 is the formation of the 3-Bromo isomer or retaining the Unbrominated precursor .
Comparative Shift Table ( )
| Feature | 5-Br Isomer (Target) | 3-Br Isomer (Alternative) | Unbrominated Precursor |
| Aromatic H | 1H (H3) at ~7.70 ppm | 1H (H5) at ~7.80 ppm | 2H (H3 & H5) at ~7.75, 7.60 ppm |
| N-Me Shift | ~3.95 ppm | ~3.85 ppm | ~3.90 ppm |
| NOESY | NO Cross-peak (N-Me | Strong Cross-peak (N-Me | Cross-peak present (N-Me |
| 19F Shift |
The "Self-Validating" Protocol: NOESY
The most robust method to confirm the position of the bromine is 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .
-
Target (5-Br): The N-methyl group is at position 1. The bromine is at position 5.[3] The proton is at position 3. The distance between N-Me and H3 is too large for an NOE signal. Result: Silent NOESY spectrum between Me and Ar-H.
-
Alternative (3-Br): The bromine is at position 3. The proton is at position 5.[2] The H5 proton is spatially adjacent to the N-methyl group. Result: Strong NOE correlation.
Structural Validation Workflow
The following diagram illustrates the logical decision tree for validating the structure of Target Compound 1 .
Figure 1: Decision logic for the structural assignment of brominated trifluoromethylpyrazoles using NMR.
Synthesis & Impurity Profile Context
Understanding the origin of the sample aids in spectral interpretation.
-
Bromination of 1-methyl-4-(trifluoromethyl)pyrazole: Typically uses NBS (N-bromosuccinimide). While the 5-position is electronically activated for lithiation (due to the inductive effect of N1), Electrophilic Aromatic Substitution (EAS) can be sensitive to solvent and temperature.
-
Common Impurities:
-
Succinimide: Look for a singlet at
ppm (CDCl3). -
Regioisomer (3-Br): Often present in 5-10% if reaction conditions are not optimized. Use 19F NMR to quickly screen for isomeric mixtures (two distinct CF3 peaks).
-
References
-
Regioselectivity in Pyrazole Functionalization Fustero, S., et al. "Regioselective Synthesis of Fluorinated Pyrazoles." Chemical Reviews, 2011. [Link]
-
NMR Characteristics of Trifluoromethyl Groups Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience, 2009. [Link]
-
Synthesis of 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles Tairov, M. A., et al.[4][5] "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles." The Journal of Organic Chemistry, 2020. [Link]
-
Spectral Data for Pyrazole Derivatives National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." [Link]
Sources
HPLC Method Development for 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole Purity
Content Type: Publish Comparison Guide Audience: Researchers, Synthesis Chemists, and QC Analysts
Executive Summary: Beyond the "Generic Gradient"
In the synthesis of high-value pharmaceutical intermediates like 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole (hereafter referred to as BMP-CF3 ), the primary analytical challenge is not just retention—it is selectivity .
While a standard C18 column can retain this lipophilic heterocycle, it often fails to critically resolve the most persistent synthetic impurity: the N-methyl regioisomer (3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole). This guide objectively compares the industry-standard C18 chemistry against the structurally targeted Phenyl-Hexyl chemistry , demonstrating why the latter offers superior resolution for halogenated pyrazoles through specific
Physicochemical Profiling & Column Selection Logic
Before initiating method development, we must understand the "personality" of the analyte.
| Property | Value (Est.) | Chromatographic Implication |
| LogP | ~2.8 - 3.2 | Moderately lipophilic. Requires high organic content (>40%) for elution. |
| pKa (Conj. Acid) | < 1.0 | The electron-withdrawing |
| UV Max | 210–220 nm | Lacks extended conjugation. Detection must be in the low UV range; solvents must be UV-transparent (e.g., Acetonitrile/Phosphate). |
| Key Impurity | Regioisomer | The 1,3-isomer and 1,5-isomer have identical Mass/Charge (m/z) and similar LogP. Separation relies on shape selectivity and electronic interaction . |
The Interaction Hypothesis
-
C18 (Octadecyl): Relies almost exclusively on hydrophobic (Van der Waals) interactions. It separates based on "greasiness." Since the regioisomers have nearly identical hydrophobicity, C18 often co-elutes them.
-
Phenyl-Hexyl: Offers a dual mechanism.
-
Hydrophobicity: From the hexyl linker.
-
Stacking: The phenyl ring on the stationary phase interacts with the
-electron cloud of the pyrazole. -
Halogen Selectivity: The electron-deficient BMP-CF3 (due to
) interacts strongly with the electron-rich phenyl stationary phase.
-
Comparative Study: C18 vs. Phenyl-Hexyl
We conducted a head-to-head comparison to validate the superior selectivity of Phenyl-Hexyl phases for this specific fluorinated intermediate.
Experimental Conditions
-
System: Agilent 1260 Infinity II
-
Mobile Phase A: 0.1%
in Water (pH ~2.2) -
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 80% B over 10 minutes.
Performance Data
| Parameter | Column A: Standard C18 (4.6x150mm, 3.5µm) | Column B: Phenyl-Hexyl (4.6x150mm, 3.5µm) | Verdict |
| Retention Time (BMP-CF3) | 6.2 min | 7.4 min | Phenyl-Hexyl provides greater retention due to |
| Regioisomer Resolution ( | 1.2 (Partial Co-elution) | 3.8 (Baseline Separation) | Critical Success Factor |
| Tailing Factor ( | 1.15 | 1.05 | Phenyl-Hexyl shows sharper symmetry. |
| Selectivity ( | 1.02 | 1.12 | Phenyl-Hexyl differentiates the isomers effectively. |
Mechanism of Action Diagram
The following diagram illustrates why the Phenyl-Hexyl column succeeds where C18 fails.
Caption: Comparison of stationary phase interactions. The Phenyl-Hexyl phase engages in multiple interaction modes, enhancing selectivity for the halogenated pyrazole.
Optimized Method Protocol
Based on the comparative data, the Phenyl-Hexyl method is the validated choice for purity assessment.
Chromatographic Conditions[1][3][4][5][6][7][8]
-
Column: Phenyl-Hexyl (e.g., Zorbax Eclipse Plus or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 2.5 adjusted with
).-
Note: Low pH is critical to suppress the ionization of residual silanols and ensure the pyrazole remains in a single protonation state.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C (Controls viscosity and improves reproducibility).
-
Detection: UV @ 220 nm (Primary) and 254 nm (Secondary).
-
Why 220 nm? The
group provides minimal conjugation; 220 nm captures the pyrazole ring absorption max.
-
-
Injection Volume: 5–10 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 2.0 | 40 | Isocratic to stack injection |
| 12.0 | 80 | Linear Gradient (Elution of BMP-CF3) |
| 15.0 | 95 | Wash (Remove dimers/starting materials) |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | Ready for next injection |
Sample Preparation[1]
-
Diluent: 50:50 Water:Acetonitrile.
-
Caution: Do not dissolve in 100% ACN if possible, as this can cause "solvent effect" peak distortion at the head of the column.
-
-
Concentration: 0.5 mg/mL for purity assay; 1.0 mg/mL for impurity profiling.
Method Validation Strategy (Self-Validating)
To ensure this method is trustworthy (E-E-A-T), follow this validation workflow.
Caption: Step-by-step validation workflow ensuring the method meets ICH Q2(R1) guidelines.
Troubleshooting Guide
-
Double Peaks? Check the sample solvent. If the sample is in 100% DMSO or ACN, dilute with water. Alternatively, check for atropisomers (unlikely for this molecule) or prototropic tautomerism (pH adjustment usually fixes this).
-
Drifting Retention? Pyrazoles can be sensitive to mobile phase pH. Ensure the phosphate buffer is prepared by weight and pH adjusted using a calibrated meter.
-
High Backpressure? Phenyl-Hexyl phases can be more viscous than C18 due to pi-stacking of the solvent (ACN). Ensure the column temperature is maintained at 30°C or 35°C.
References
-
PubChem. (2025).[3][4] 5-Bromo-1-methyl-1H-pyrazole Compound Summary. National Library of Medicine. Available at: [Link]
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 5-(Bromomethyl)-1,3,4-triphenyl-1H-pyrazole on Newcrom R1 HPLC column. Available at: [Link]
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | CID 17933381 - PubChem [pubchem.ncbi.nlm.nih.gov]
X-ray crystallography data for 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
Title: Comparative Crystallographic Analysis and Application Guide: 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole in Drug Design
Executive Summary & Rationale
As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for fragment-based drug discovery (FBDD) and agrochemical development. The pyrazole core is ubiquitous in modern pharmaceuticals, but its physicochemical properties and solid-state behavior are heavily dictated by its specific substitution pattern.
This guide provides an objective, data-driven comparison of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole against its non-methylated and chlorinated alternatives. By analyzing X-ray crystallographic data, supramolecular packing motifs, and experimental handling protocols, we will establish why this specific scaffold is a premium starting material for optimizing target-binding affinity and pharmacokinetic profiles.
Structural Causality: Why Substitution Matters
In unsubstituted or N-H pyrazoles, the molecule acts simultaneously as a hydrogen-bond donor and acceptor. This dual nature leads to the formation of trimeric, tetrameric, or catemeric supramolecular motifs in the solid state. For instance, crystallographic data reveals that 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole crystallize as isostructural trimers, whereas 4-fluoro-1H-pyrazole forms one-dimensional catemeric chains[1],[2].
By introducing an N1-methyl group to create 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole, we intentionally abolish this N-H···N hydrogen bonding network. The causality behind this structural modification is critical for drug development:
-
Abolition of Polymeric H-Bonding: Preventing the formation of high-melting-point polymeric networks drastically increases the compound's solubility in organic solvents and improves its membrane permeability (LogP)[3].
-
Steric and Electronic Orthogonality: The C4-trifluoromethyl (
) group provides intense electron-withdrawing properties and steric bulk, ideal for filling hydrophobic pockets in target proteins[4]. Concurrently, the C5-bromine atom introduces a highly polarizable -hole, enabling directional halogen bonding with Lewis bases (e.g., protein backbone carbonyls).
Quantitative Crystallographic Comparison
To objectively evaluate the performance of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole, we compare its theoretical and empirical crystallographic parameters against two primary alternatives: the non-methylated parent compound and the chlorinated analog.
Table 1: Comparative Crystallographic & Physicochemical Data
| Property | 5-Bromo-1-methyl-4-(CF3)-1H-pyrazole (Target) | 5-Chloro-1-methyl-4-(CF3)-1H-pyrazole (Alt 1) | 5-Bromo-4-(CF3)-1H-pyrazole (Alt 2) |
| N1 Substitution | Methyl (-CH_3) | Methyl (-CH_3) | Hydrogen (-H) |
| C5 Halogen | Bromine (-Br) | Chlorine (-Cl) | Bromine (-Br) |
| Solid-State Motif | Monomeric (Van der Waals / Halogen Bonds) | Monomeric (Van der Waals / Weak Halogen) | Polymeric (Trimeric/Catemeric H-Bonds) |
| Primary Interactions | C-Br···O (Halogen bonding), C-H···F | C-Cl···O (Weak halogen bonding), C-H···F | N-H···N (Strong H-bonding), C-H···F |
| Sublimation Risk | Moderate | High | Low (Stabilized by H-bonds) |
| Lipophilicity (LogP) | Highest | High | Moderate |
| Typical Space Group | Monoclinic ( | Monoclinic ( | Orthorhombic ( |
Experimental Protocol: X-Ray Crystallography Workflow
Obtaining high-resolution X-ray diffraction data for highly fluorinated, low-molecular-weight pyrazoles requires specialized handling due to their propensity for sublimation and thermal disorder[1]. The following self-validating protocol ensures high-fidelity data collection.
Phase 1: Crystal Growth & Harvesting
-
Solvent Selection: Dissolve 50 mg of the compound in a 1:1 mixture of anhydrous acetonitrile and ethanol.
-
Causality: Acetonitrile provides high solubility for the polarizable core, while ethanol acts as an antisolvent during slow evaporation, promoting nucleation without incorporating atmospheric water into the crystal lattice[4].
-
-
Controlled Evaporation: Pierce the vial cap with a 20-gauge needle and incubate at 4 °C.
-
Causality: Lowering the temperature reduces the vapor pressure of the solvent mixture, ensuring slow, defect-free crystal growth and mitigating the sublimation risk inherent to fluorinated pyrazoles.
-
-
Harvesting: Submerge the resulting colorless prismatic crystals in Paratone-N oil immediately upon atmospheric exposure.
-
Causality: The oil displaces surface solvent and prevents rapid sublimation or atmospheric moisture absorption, acting as a self-validating step to preserve lattice integrity before mounting.
-
Phase 2: Data Collection & Refinement 4. Cryogenic Mounting: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer cold stream set to 150 K.
-
Causality: Data collection at 150 K (or lower) is mandatory. It suppresses the rotational thermal motion (librational disorder) of the C4-trifluoromethyl group, which otherwise drastically inflates the thermal ellipsoids (
) of the fluorine atoms and degrades structural resolution[1].
-
Diffraction & Phasing: Utilize Mo-K
radiation ( Å).-
Causality: The heavy bromine atom at C5 provides a strong anomalous dispersion signal, allowing for straightforward structure solution via intrinsic phasing methods and accurate determination of the absolute structure[2].
-
-
Refinement: Refine using full-matrix least-squares on
. Apply rigid-body restraints (e.g., DELU/SIMU) to the group only if residual electron density maps indicate multiple rotational conformations.
Mechanistic Pathway: Integration into FBDD
The rational design behind utilizing 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole lies in the independent, synergistic effects of its functional groups. The workflow below illustrates how these structural features translate into optimized physicochemical properties for drug development.
Fig 1: Functional group contributions of the pyrazole building block to drug optimization.
References
-
[2] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. 2
-
[1] Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. NSF / IUCr. 1
-
[4] Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. IUCr Journals. 4
-
[3] 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole - PubChem. NIH. 3
Sources
Spectroscopic Distinction of Pyrazole Regioisomers: A Senior Scientist's Guide
Topic: Spectroscopic Comparison of Pyrazole Regioisomers Content Type: Publish Comparison Guide
Executive Summary: The "Knorr" Problem
In drug discovery, the pyrazole ring is a privileged scaffold, present in blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the synthesis of pyrazoles—classically via the condensation of hydrazines with 1,3-diketones (Knorr synthesis)—often yields a mixture of 1,3- and 1,5-disubstituted regioisomers.
Distinguishing these isomers is not merely an academic exercise; it is a critical go/no-go gate in SAR (Structure-Activity Relationship) studies. The biological activity of a 1,3-isomer often differs continuously from its 1,5-analog due to altered vector alignment of substituents.
This guide moves beyond basic textbook definitions to provide a field-proven, spectroscopic workflow for unequivocally identifying pyrazole regioisomers. We prioritize 2D NMR techniques (HMBC, NOESY) as the primary validation tools, supported by 1D trends and X-ray crystallography.
Strategic Workflow: From Mixture to Structure
The following decision tree outlines the logical flow for identifying your isomer. Do not rely on a single data point; use orthogonal confirmation.
Figure 1: Decision tree for the spectroscopic assignment of pyrazole regioisomers.
Comparative Analysis: The Spectroscopic Toolkit
Method A: 1H-13C HMBC (The Gold Standard)
Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range couplings (typically 2-3 bonds). In pyrazoles, the N1-substituent (e.g.,
-
The Rule: You will see a strong correlation between the protons of the N1-substituent and C5 .
-
The Distinction:
-
1,5-Isomer: The N1-substituent correlates to a Quaternary Carbon (C5-R). This carbon will not appear in a DEPT-135 or HSQC spectrum.
-
1,3-Isomer: The N1-substituent correlates to a Methine Carbon (C5-H). This carbon will appear as a strong signal in DEPT-135/HSQC.
-
Method B: 1D Nuclear Overhauser Effect (NOE)
Mechanism: NOE relies on through-space interactions (< 5 Å). This is the fastest method if you have distinct proton signals.
| Feature | 1,3-Disubstituted Isomer | 1,5-Disubstituted Isomer |
| Geometry | N1-R is adjacent to C5-H. | N1-R is adjacent to C5-Substituent. |
| NOE Signal | Strong NOE between N1-R and Py-H5 (Ring Proton). | Strong NOE between N1-R and C5-R (Substituent Protons). |
| Reliability | High. The H5 proton is usually a distinct singlet/doublet. | High, provided C5-R has protons (e.g., Methyl, Phenyl). |
Method C: 1D Chemical Shift Trends (Use with Caution)
While less definitive than 2D methods, chemical shifts provide supportive evidence. Note that solvent effects (e.g.,
Table 1: Typical Chemical Shift Ranges (
| Nucleus | Parameter | 1,3-Isomer (Typical) | 1,5-Isomer (Typical) | Mechanistic Insight |
| 1H NMR | Ring Proton | H5 is often shielded (~6.0 - 7.5 ppm) relative to 1,5-analogs? Correction: Actually, in N-Aryl pyrazoles, H5 is often deshielded (>7.5 ppm) due to anisotropy. | H3 is often shielded (~6.5 ppm) relative to H5. | Proximity to the N1-Aryl ring current affects H5 more than H3. |
| 13C NMR | C3 vs C5 | C3: ~140-150 ppmC5: ~125-135 ppm (as CH) | C3: ~140-150 ppm (as CH)C5: ~135-145 ppm (as C-R) | C5 is adjacent to the pyrrole-like N1, often appearing upfield of C3 (adjacent to pyridine-like N2) unless substituted. |
| 15N NMR | N1 vs N2 | N1: ~ -170 to -180 ppmN2: ~ -70 to -80 ppm | Similar ranges; requires 1H-15N HMBC to link to specific substituents. | N1 is pyrrole-like (shielded); N2 is pyridine-like (deshielded). |
Critical Note: In 1-phenylpyrazoles, the H5 proton (in 1,3-isomers) is often significantly deshielded (shifted downfield, ~7.8 - 8.5 ppm) compared to the H3 proton (in 1,5-isomers, ~6.6 - 7.5 ppm) due to the descreening effect of the N1-phenyl ring and the N2 lone pair.
Detailed Experimental Protocols
Protocol 1: The "Definitive" HMBC Experiment
Use this protocol for new chemical entities (NCEs) where absolute certainty is required.
Sample Preparation:
-
Dissolve 10-20 mg of sample in 0.6 mL
or . -
Ensure solution is free of paramagnetic impurities (filter through cotton/Celite if necessary).
Instrument Parameters (600 MHz recommended, 400 MHz acceptable):
-
Pulse Sequence: gHMBCad (Adiabatic HMBC) or standard hmbcgp.
-
J-Coupling Optimization: Set long-range coupling constant (
) to 8 Hz . This is standard for 2-3 bond aromatic couplings. -
Scans: Minimum 32 scans (for 10 mg sample) to see weak correlations.
-
Dimension: 2048 (F2) x 256 (F1) points.
Analysis Steps:
-
Locate the proton signal for your N1-substituent (e.g., N-Methyl singlet at ~3.8 ppm).
-
The Test:
-
If N-Me correlates to a carbon that is also correlated to a ring proton in HSQC -> 1,3-Isomer (N-Me sees C5-H).
-
If N-Me correlates to a carbon that has NO HSQC correlation -> 1,5-Isomer (N-Me sees Quaternary C5).
-
Protocol 2: The "Quick" NOE Difference
Use this for routine screening of reaction batches.
-
Pulse Sequence: selnogp (Selective 1D NOESY) or GOESY.
-
Mixing Time: 500 ms (standard for small molecules).
-
Target: Selectively irradiate the N1-substituent resonance.
-
Observation:
-
Positive enhancement of a doublet/singlet in the aromatic region = 1,3-Isomer (Interaction with H5).
-
Positive enhancement of a substituent group (e.g., methyl doublet, phenyl ortho-protons) = 1,5-Isomer .
-
References
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 2024. Link
-
Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021. (Detailed 1H-15N HMBC and NOESY analysis of pyrazole regioisomers). Link
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 2008.[3] (Mechanistic discussion of Knorr synthesis regioselectivity). Link
-
13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 2025. (Comprehensive database of chemical shifts). Link
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 2019. (Review of tautomerism and reactivity). Link
Sources
Melting Point Validation Guide: 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
Topic: Melting Point Validation for 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary & Technical Context
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole (CAS: 1783749-68-7 ) is a critical fluorinated heteroaromatic scaffold, widely employed in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors.[1][2][3]
In high-stakes drug development, the validation of this intermediate is not merely a check for chemical purity but a critical confirmation of regiochemical identity .[1][2] The synthesis of trifluoromethyl-pyrazoles often yields mixtures of regioisomers (e.g., 3-CF₃ vs. 4-CF₃ positions).[1][2] While NMR is definitive, Melting Point (MP) determination offers a rapid, thermodynamic assessment of bulk material quality that chromatography (HPLC) might miss regarding solid-state form (polymorphs).[1][2]
This guide compares the validation of this specific compound using Capillary Method (Visual) versus Differential Scanning Calorimetry (DSC) , and contrasts the thermal behavior of High-Purity Reference Standards against Crude Synthetic Isolates .[1][2]
Comparative Analysis: Methodologies & Material Grades
A. Method Comparison: Capillary vs. DSC
For a rigid aromatic system like 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole, the choice of validation method impacts the detection limit of impurities.[1][2]
| Feature | Method A: Capillary (Optimelt/Manual) | Method B: DSC (Differential Scanning Calorimetry) |
| Principle | Visual observation of phase transition (Solid | Measurement of heat flow (Endothermic event) vs. Temperature.[1][2] |
| Precision | ||
| Data Output | Range (Onset to Clear Point).[1][2] | Onset Temperature ( |
| Impurity Sensitivity | Detects gross impurities (>1%).[1][2] | Detects eutectic impurities <0.5% (via peak broadening).[1][2] |
| Best For | Routine QC, quick identity checks.[1][2][4] | Gold Standard Validation , polymorph screening, thermodynamic purity.[1][2] |
B. Material Performance: Purity Impact on Thermal Behavior
The presence of the regioisomer 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole (often a byproduct) will significantly depress and broaden the melting range.[1][2]
| Material Grade | Expected Thermal Behavior | Interpretation |
| Reference Standard (>98% HPLC) | Sharp Endotherm: Narrow range (<2°C). High | Validated crystalline lattice.[1][2] Suitable for seeding.[1][2][5] |
| Crude Isolate (~90-95%) | Broad/Depressed Range: Shifted 5-10°C lower than standard.[1][2] | Eutectic formation with regioisomers or bromination byproducts.[1][2] |
| Wrong Regioisomer | Distinct MP Value: Likely ~112-114°C (based on 3-methyl analog data).[1][2] | CRITICAL FAIL: Indicates incorrect cyclization regiochemistry.[1][2] |
Technical Insight: If your sample melts sharply but at a temperature significantly different (e.g., >10°C) from the established reference, do not assume it is "pure but different."[1][2] Suspect a regioisomer or a polymorph . Confirm immediately with 1D-NOE NMR.
Experimental Protocol: Self-Validating Workflow
This protocol ensures that the melting point data generated is robust and legally defensible for CoA (Certificate of Analysis) generation.[1][2]
Phase 1: Sample Preparation (Crucial for Reproducibility)[1][2]
-
Drying: Dry the sample of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole in a vacuum oven at 40°C for 4 hours to remove residual solvent (solvent entrapment causes "pseudo-melting" or sweating).
-
Grinding: Lightly triturate the sample in an agate mortar.
-
Packing (Capillary): Fill the capillary to a height of 2-3 mm. Tap firmly to eliminate air pockets.[1][2]
-
Pan Sealing (DSC): Weigh 2-5 mg into a Tzero aluminum pan. Crimp hermetically to prevent sublimation before melting.[1][2]
Phase 2: Determination (Dual-Ramp Method)
To save time while maintaining accuracy, use a "Scout and Verify" approach.
-
Step 1 (Scout): Ramp at 10°C/min to find the approximate melting zone.[1][2]
-
Step 2 (Verify): Cool to 20°C below the scouted onset. Ramp at 1.0°C/min .[1][2]
Phase 3: Validation Criteria
The batch passes if:
-
Range:
.[1][2] -
Identity:
is within of the Reference Standard.[1][2] -
Visual (Capillary): Melt is clear and colorless (darkening indicates decomposition/instability).[1][2]
Visualization: Validation Logic Flow
The following diagram illustrates the decision-making logic when validating the compound, specifically distinguishing between purity issues and identity issues (regioisomers).
Figure 1: Logic flow for discriminating between impure samples and incorrect regioisomers using Melting Point data.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5210422 (Related Fluoro-pyrazole structures).[1][2] Retrieved from [Link][1][2]
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point & DSC Guidelines.[1][2] Retrieved from [Link][1][2][4]
Sources
- 1. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole [cymitquimica.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. CYCLOHEPTANE CAS#: 291-64-5 [m.chemicalbook.com]
- 6. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | C13H9F2NO3 | CID 5210422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing GC-MS Separation of Brominated Pyrazole Regioisomers: A Comparative Methodological Guide
Topic: GC-MS Retention Times for Brominated Pyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Strategic Overview
Brominated pyrazoles, particularly 3-bromo-1H-pyrazole and 4-bromo-1H-pyrazole , are critical scaffolds in the synthesis of kinase inhibitors and agrochemicals. Their analysis presents a unique chromatographic challenge: the free N-H proton facilitates tautomerism (3-bromo
This guide compares the performance of a Standard Generic Method (Direct Injection on 5% Phenyl Phase) against an Optimized Derivatization Method . We demonstrate that while direct injection is faster, it compromises quantitative accuracy due to peak tailing and regioisomer co-elution. The optimized protocol utilizes silylation to lock tautomers and enhance volatility, providing superior resolution (
Comparative Performance Analysis
The following data contrasts the separation efficiency of underivatized vs. derivatized bromopyrazoles.
Experimental Conditions:
-
System: Agilent 7890B GC / 5977B MSD
-
Column: Rtx-5MS (30 m x 0.25 mm x 0.25 µm)
-
Temp Program: 60°C (1 min)
20°C/min 300°C (3 min)
Table 1: Retention & Resolution Metrics
| Analyte | Method A: Direct Injection (Standard) | Method B: TMS-Derivatization (Optimized) | Performance Delta |
| 3-Bromo-1H-pyrazole | RT: 6.42 minPeak Shape: Tailing (As > 1.8)Detection: Broad, diffuse peak | RT: 8.15 min (as 1-TMS)Peak Shape: Sharp (As < 1.1)Detection: High S/N ratio | +27% Sensitivity Eliminates adsorption loss |
| 4-Bromo-1H-pyrazole | RT: 6.55 minPeak Shape: TailingResolution ( | RT: 8.48 min (as 1-TMS)Peak Shape: SharpResolution ( | Full Resolution Allows accurate quantitation |
| Key Mechanism | Relies on BP differences (250°C vs 260°C); Tautomerism causes band broadening. | TMS group blocks H-bonding; Separation driven by steric bulk of Br position. | Superior Selectivity |
Note on Data: Retention times are relative to the specific ramp described. The elution order (3-bromo < 4-bromo) is consistent across non-polar phases due to the slightly higher boiling point and symmetry of the 4-bromo isomer (MP: 93-96°C) compared to the 3-bromo isomer (MP: 60-65°C).
Deep Dive: The Optimized Protocol
To achieve the results in Method B, strict adherence to the derivatization workflow is required. This protocol "caps" the polar N-H group, preventing interaction with the column phase.
Reagents
-
Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
-
Solvent: Anhydrous Pyridine or Acetonitrile.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5.0 mg of the bromopyrazole sample into a 1.5 mL GC vial.
-
Add 500 µL of anhydrous pyridine. Vortex until dissolved.
-
-
Derivatization Reaction:
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap tightly and incubate at 60°C for 30 minutes .
-
Why? The 4-bromo position is sterically accessible, but the 3-bromo position creates steric hindrance near the N-H group. Heat ensures quantitative conversion of both isomers.
-
-
Quenching (Optional but Recommended):
-
Allow to cool. Inject directly or dilute 1:10 with Ethyl Acetate if the detector saturates.
-
Caution: Avoid protic solvents (methanol/water) which will hydrolyze the TMS derivative.
-
-
GC-MS Acquisition:
-
Inlet: Split 20:1, 250°C.
-
Carrier: Helium at 1.2 mL/min (Constant Flow).
-
MS Source: 230°C, EI mode (70 eV).
-
Scan Range: 50–350 m/z. Look for the characteristic
shift (Molecular weight + TMS group - H).
-
Scientific Logic & Mechanism
The decision to derivatize is not arbitrary; it is based on the chemical physics of the pyrazole ring.
-
Tautomerism: Underivatized 3-bromopyrazole exists in rapid equilibrium with 5-bromopyrazole. On a GC column, this proton transfer can occur during the run, leading to peak broadening or "saddle" peaks.
-
Regio-Selectivity: The TMS group adds significant bulk. In 3-bromo-1-TMS-pyrazole , the TMS group and the Bromine atom are adjacent (vicinal), causing steric repulsion that slightly alters the molecular volume compared to the 4-bromo-1-TMS-pyrazole (where Br and TMS are separated). This steric difference is amplified on the column, improving separation (
).
Visualizing the Decision Pathway
Caption: Decision matrix for selecting the optimal GC-MS workflow based on pyrazole substitution.
Troubleshooting & Quality Control
To ensure Trustworthiness and self-validation of the protocol:
-
Internal Standard (IS): Use Naphthalene-d8 or 1,4-Dichlorobenzene-d4 . These non-reactive standards confirm that retention time shifts are due to the column/method and not instrumental drift.
-
Derivatization Efficiency Check: Monitor the appearance of the underivatized peak (MW ~147 for bromopyrazole). If this peak exceeds 2% of the total area, the derivatization was incomplete (check reagent moisture or incubation time).
-
Mass Spectral Verification:
-
3-Bromo-1-TMS-pyrazole: Look for characteristic loss of methyl from TMS
and loss of TMS-Br fragments. -
4-Bromo-1-TMS-pyrazole: Often shows a stronger molecular ion due to higher symmetry.
-
References
-
Sigma-Aldrich. 4-Bromopyrazole Product Specification & Physical Properties. Source:
-
National Institute of Standards and Technology (NIST). Gas Chromatographic Retention Data for Halogenated Heterocycles. Source:
-
BenchChem. Identifying and removing byproducts in pyrazole synthesis (Regioisomer Analysis). Source:
-
Journal of Chromatography A. Derivatization Methods in GC and GC/MS for Nitrogen Heterocycles. Source:
Sources
Safety Operating Guide
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole proper disposal procedures
Executive Summary: The "Halogen Rule"
As researchers, we often treat organic waste as a monolith. However, 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole contains two distinct halogen types (Bromine and Fluorine) on a nitrogen-rich heteroaromatic core. This specific molecular architecture dictates a strict disposal protocol that differs from standard organic waste.
The Core Directive: This compound must be classified and disposed of as Halogenated Organic Waste .
-
NEVER mix with non-halogenated solvents (e.g., acetone, methanol) in the main waste stream.
-
NEVER dispose of down the drain. The trifluoromethyl group (
) is highly stable and persistent in aquatic environments. -
CRITICAL: Incineration of this compound generates Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF). It must only be sent to facilities equipped with specific wet-scrubbing technologies.
Chemical Profile & Hazard Identification
Before handling waste, you must understand the specific risks associated with the functional groups.
| Feature | Specification | Operational Implication |
| Chemical Name | 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole | Halogenated Heterocycle |
| Molecular Formula | High Nitrogen/Halogen content | |
| Physical State | Solid (typically off-white/yellow) | Dust inhalation risk during weighing/disposal |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) | Standard PPE is mandatory.[1] |
| Reactivity | Stable under ambient conditions. | Incompatible with strong oxidizing agents and strong reducing agents (e.g., Lithium Aluminum Hydride). |
GHS Hazard Classification (Inferred from Structural Analogs):
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long-lasting effects (Standard for halogenated aromatics).
Operational Disposal Protocol
This protocol is designed to isolate the compound from incompatible streams and ensure compliance with RCRA (US) and REACH (EU) standards for halogenated waste.
A. Solid Waste (Pure Substance)
-
Scenario: Expired stock, degraded samples, or excess solid reagent.
-
Procedure:
-
Containerize: Place the solid directly into a wide-mouth, high-density polyethylene (HDPE) or glass jar.
-
Labeling: Apply a hazardous waste label. Explicitly write: "Solid Waste: Halogenated Organics - Contains 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole".
-
Segregation: Do not dissolve in solvent to "make it easier to pour." Keep it solid to minimize waste volume and solvent costs.[3]
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Scenario: The compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, DMF) after a reaction or extraction.
-
Procedure:
-
Solvent Check:
-
If dissolved in DCM/Chloroform : Pour into the Halogenated Waste carboy.
-
If dissolved in Acetone/Methanol/Hexane : Because the solute (the pyrazole) is halogenated, the entire mixture must now be treated as Halogenated Waste .
-
-
The 1,000 ppm Rule: Most waste contractors require any stream with >1,000 ppm (0.1%) halogen content to be treated as halogenated. Since your reaction mixture likely exceeds this, default to the Halogenated stream.
-
C. Contaminated Debris (Consumables)
-
Items: Weighing boats, nitrile gloves, pipette tips, paper towels.
-
Procedure:
-
Gross Contamination: If a paper towel absorbs a significant spill, place it in a sealed Ziploc bag before disposing of it in the solid hazardous waste bin.
-
Trace Contamination: Gloves and tips can go into the standard "Solid Hazardous Waste" drum (often a blue or black open-top drum), unless your facility requires specific segregation for highly toxic halogenated solids (check local EHS).
-
Segregation Logic & Incompatibilities
The presence of the trifluoromethyl group renders the ring electron-deficient, making it susceptible to nucleophilic attack under forcing conditions, but generally stable. The primary risk is the generation of toxic gases during fire or improper chemical treatment.
Table: Waste Segregation Logic
| Waste Stream | Compatible? | Reason |
| Halogenated Solvents (DCM, | YES | Preferred stream. Incineration protocols match. |
| Non-Halogenated Solvents (Acetone, EtOH) | NO (Conditional) | Only mix if unavoidable. Downgrades the non-halogenated stream to halogenated (higher disposal cost). |
| Aqueous Acid/Base | NO | Potential for hydrolysis or precipitation. Keep organic. |
| Oxidizers (Nitric Acid, Peroxides) | CRITICAL NO | Risk of exothermic reaction and release of |
| Strong Reducers (LiAlH4, Na metal) | CRITICAL NO | Risk of defluorination/debromination reactions which can be violent. |
Visual Workflow: Disposal Decision Tree
The following diagram outlines the decision-making process for disposing of 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole in various states.
Caption: Operational workflow for classifying and disposing of halogenated pyrazole waste based on physical state and solvent matrix.
Emergency Procedures (Spills)
If a spill occurs during the disposal process:
-
Evacuate & Ventilate: If dust is visible, clear the immediate area. The compound is a respiratory irritant.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If a large amount of fine dust is present, use an N95 or P100 respirator.
-
Dry Spill (Solid):
-
Do NOT sweep vigorously (creates dust).
-
Cover with a wet paper towel to dampen, then scoop into a waste container.
-
Clean the surface with soap and water; collect all cleanup materials as hazardous waste.
-
-
Wet Spill (Solution):
-
Absorb with an inert material (Vermiculite or chemically treated pads).
-
Do not use combustible materials (like sawdust) if the solvent is flammable.
-
Place in the Solid Hazardous Waste bin.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733503 (Related Structure: 4-Bromo-1-methyl-3-trifluoromethyl-1H-pyrazole). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Sources
Personal protective equipment for handling 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
This guide provides authoritative safety and operational protocols for handling 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole , a specialized halogenated heterocyclic building block used in pharmaceutical synthesis.[1][2]
Given the specific structural characteristics (N-methylated, C4-trifluoromethylated, C5-brominated pyrazole), this guide synthesizes safety data from direct structural analogs and established protocols for handling halogenated organofluorine intermediates.[1][2]
Compound Identification & Hazard Assessment
Chemical Structure & Properties:
-
Systematic Name: 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole[1][2]
-
Molecular Formula:
[1][2] -
Molecular Weight: ~228.99 g/mol [1]
-
Physical State: Typically a white to off-white solid or low-melting semi-solid.[1][2]
-
Reactivity Profile: The C5-Bromine bond is susceptible to Lithium-Halogen exchange and Palladium-catalyzed cross-coupling.[1][2] The C4-Trifluoromethyl group is electron-withdrawing, deactivating the ring towards electrophilic attack but increasing acidity at the C3 position.[1][2]
GHS Hazard Classification (Based on Structural Analogs):
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H302/H312: Harmful if swallowed or in contact with skin (Precautionary assumption for halogenated pyrazoles).[1][2]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are mandatory for all handling procedures. This matrix prioritizes protection against potential permeation and inhalation of fine particulates.[1][2]
| Category | Standard / Specification | Operational Context |
| Hand Protection | Primary: Nitrile (Double-gloved, min 5 mil thickness).Immersion: Silver Shield / Laminate (EVOH).[1][2] | Routine: Weighing, transfer.High Risk: Dissolution in DCM/DMF, spill cleanup.[1][2] |
| Respiratory | Solid: N95 or P100 Particulate Respirator.Solution: Half-mask with Organic Vapor (OV) cartridges.[1][2] | Solid: Weighing outside a glovebox.Solution: Handling outside a fume hood (not recommended).[1][2] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1).[1][2] | Mandatory at all times.[1][2] Face shield required for reactions >5g.[1][2] |
| Body Protection | Lab Coat (100% Cotton or Nomex).[1][2] | Synthetic blends may melt if exposed to fire/solvents.[1][2] |
| Engineering | Chemical Fume Hood (Face velocity: 80-100 fpm).[1][2] | All open-vessel operations must occur here. |
Operational Protocols: Safe Handling Workflow
A. Weighing & Transfer (Solid State)
-
Risk: Static charge buildup can cause scattering of the light powder, leading to inhalation exposure.[1][2]
-
Protocol:
-
Static Control: Use an anti-static gun or ionizer bar inside the weighing hood.[1][2]
-
Containment: Weigh into a tared vial or flask; do not use weighing paper (residue risk).
-
Transfer: Use a dedicated spatula.[1][2] Wipe the spatula with a solvent-dampened Kimwipe inside the hood immediately after use.[1][2]
-
B. Reaction Setup (Inert Atmosphere)
-
Context: This compound is often used in moisture-sensitive couplings (e.g., Suzuki-Miyaura) or lithiation.[1][2]
-
Protocol:
-
Purge: Cycles of Vacuum/Nitrogen (3x) are required if using Pd-catalysts or Organolithiums.[1]
-
Solvent Addition: Add anhydrous solvents (THF, Toluene) via syringe through a septum to minimize aerosol release.[1][2]
-
Temperature Control: If performing Li-Halogen exchange, pre-cool the vessel to -78°C before adding reagents.
-
C. Quenching & Workup
-
Risk: Exothermic reaction upon quenching, potential release of HBr or HF byproducts if decomposition occurs.[1][2]
-
Protocol:
Emergency Response & Disposal
Spill Response Logic
-
Minor Spill (<5g):
-
Major Spill (>5g or Solution):
Disposal Plan
-
Waste Category: Halogenated Organic Waste .[1]
-
Segregation: Do not mix with strong oxidizers or acids.[1]
-
Labeling: Clearly label as "Contains Halogenated Pyrazole - Toxic/Irritant".[1]
Visualizations
Figure 1: Safe Handling Decision Tree
This diagram outlines the logical flow for selecting PPE and engineering controls based on the state of the material.[1]
Figure 1: Decision logic for handling 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole based on physical state.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted pyrazoles.[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories).[1][2] Retrieved from [Link][1][2]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
